UR-AK49
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
902154-32-9 |
|---|---|
Molecular Formula |
C16H27N5O |
Molecular Weight |
305.42 g/mol |
IUPAC Name |
3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22) |
InChI Key |
QBGKYFYOFBXHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N |
Origin of Product |
United States |
Foundational & Exploratory
UR-AK49: A Technical Guide to its Histamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-AK49 is a synthetic compound recognized for its agonist activity at human histamine H1 and H2 receptors. This technical guide provides a comprehensive overview of the available data on the binding affinity and functional activity of this compound at histamine receptors. Due to the limited availability of primary literature in the public domain, this document focuses on compiling and presenting the confirmed data, outlining general experimental methodologies, and visualizing the relevant biological pathways. The primary functional data point identified is an EC50 of 23 nM for the human H2 receptor in a GTPase assay.[1] While agonist activity at the H1 receptor is reported, specific quantitative binding affinity data (Ki or Kd values) for H1, H3, and H4 receptors remain largely unreported in accessible literature. This guide serves as a foundational resource, summarizing the current understanding of this compound's interaction with the histaminergic system.
Introduction
Histamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[2][3] The four subtypes—H1, H2, H3, and H4—represent important targets for therapeutic intervention.[3] this compound has been identified as an agonist for the human H1 and H2 histamine receptors, suggesting its potential utility in research aimed at modulating the signaling of these two receptor subtypes.[1] This document provides an in-depth look at the binding characteristics and functional activity of this compound at these receptors.
Quantitative Data on Histamine Receptor Affinity
The publicly available data on the binding affinity and functional potency of this compound at histamine receptors is limited. The most definitive value reported is for its agonist activity at the human H2 receptor.
Table 1: Functional Potency of this compound at the Human Histamine H2 Receptor
| Parameter | Value | Receptor Subtype | Assay Type | Source |
| EC50 | 23 nM | Human H2 | GTPase Assay |
Table 2: Binding Affinity of this compound at Human Histamine Receptors
| Receptor Subtype | Binding Affinity (Ki/Kd) | Assay Type |
| Human H1 | Not Reported | --- |
| Human H2 | Not Reported | --- |
| Human H3 | Not Reported | --- |
| Human H4 | Not Reported | --- |
Note: While this compound is reported to be a human histamine H1 receptor agonist, specific binding affinity values (Ki or Kd) are not available in the reviewed literature.
Signaling Pathways
This compound exerts its effects by activating the downstream signaling cascades of the H1 and H2 histamine receptors.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist like this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is primarily coupled to the Gs family of G proteins. Agonist binding, such as by this compound, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available. However, based on the types of data reported, the following are generalized methodologies for the key assays used.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a receptor.
Workflow:
-
Membrane Preparation: Membranes from cells expressing the target histamine receptor are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine for H1) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: Radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
References
UR-AK49: A Technical Guide to a Dual-Target Modulator of Neuropeptide Y and Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-AK49 is a synthetic small molecule that has garnered interest in pharmacological research due to its unique dual activity profile. It acts as a potent and selective antagonist for the Neuropeptide Y receptor Y4 (Y4R) and as a partial agonist for the histamine H1 and H2 receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and an exploration of its associated signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide, possesses a distinct chemical architecture that dictates its biological function.[2] Key structural features include a cyclohexylpropane group, a guanidine moiety, and an imidazole ring linked by a propyl chain.
| Property | Value | Source |
| Molecular Formula | C16H27N5O | [2][3] |
| Molecular Weight | 305.42 g/mol | [2] |
| IUPAC Name | 3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide | |
| SMILES | C1CCC(CC1)CCC(=O)NC(=N)NCCCC2=CNC=N2 | |
| InChI Key | QBGKYFYOFBXHFM-UHFFFAOYSA-N | |
| CAS Number | 902154-32-9 |
Biological Activity
This compound exhibits a dual pharmacological profile, acting as an antagonist at the Neuropeptide Y receptor Y4 and a partial agonist at histamine H1 and H2 receptors.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key affinity and potency values.
| Target Receptor | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Human Neuropeptide Y Receptor Y4 (hY4R) | Flow Cytometric Binding Assay | pKi | 4.17 | CHO cells co-expressing hY4R, Gqi5, and apoaequorin | |
| Human Histamine H2 Receptor (hH2R) | GTPase Assay | EC50 | 23 nM | Sf9 insect cells expressing hH2R-Gsα fusion protein | |
| Human Histamine H1 Receptor (hH1R) | - | Partial Agonist | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the biological activity of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of 3-cyclohexylpropanoic acid with a guanidinylated histamine derivative. The synthesis of related acylguanidines often involves the reaction of an acyl chloride or an activated carboxylic acid with a guanidine precursor.
Determination of Y4 Receptor Affinity via Flow Cytometry
The binding affinity of this compound for the human Y4 receptor was determined using a competitive flow cytometric binding assay.
Objective: To determine the binding affinity (Ki) of this compound for the hY4 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human Y4 receptor (hY4R), the chimeric G-protein Gqi5, and mitochondrially targeted apoaequorin.
Materials:
-
CHO-hY4R-Gqi5-mtAEQ cells
-
Fluorescently labeled Y4 receptor ligand (e.g., a fluorescently tagged peptide agonist)
-
This compound
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the CHO-hY4R-Gqi5-mtAEQ cells and resuspend them in binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Competition Binding: In a 96-well plate, add a fixed concentration of the fluorescently labeled Y4 receptor ligand to each well.
-
Add serial dilutions of this compound to the wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of an unlabeled known Y4 antagonist (non-specific binding).
-
Add the cell suspension to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Washing: Wash the cells with cold binding buffer to remove unbound ligand. Centrifuge the plate at a low speed and discard the supernatant. Repeat the wash step.
-
Flow Cytometry Analysis: Resuspend the cells in binding buffer and analyze the fluorescence of the cell population using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cells is proportional to the amount of bound fluorescent ligand. Plot the MFI against the logarithm of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Determination of H2 Receptor Agonist Activity via GTPase Assay
The agonist activity of this compound at the human H2 receptor was determined by measuring its ability to stimulate GTPase activity.
Objective: To determine the potency (EC50) of this compound in activating the hH2 receptor.
System: Sf9 insect cell membranes expressing a human H2 receptor-Gαs fusion protein (hH2R-Gαs).
Materials:
-
Sf9 cell membranes with hH2R-Gαs
-
[γ-³⁵S]GTP (or a non-radioactive GTP analog detection system)
-
This compound
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Membrane Preparation: Thaw the Sf9 cell membranes containing the hH2R-Gαs fusion protein on ice.
-
Reaction Setup: In a 96-well plate, add the GTPγS binding buffer.
-
Add serial dilutions of this compound to the wells. Include control wells with buffer only (basal activity) and wells with a known H2 receptor agonist (maximal stimulation).
-
Add the cell membranes to each well.
-
Initiate Reaction: Add [γ-³⁵S]GTP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer. This separates the membrane-bound [γ-³⁵S]GTP from the unbound nucleotide.
-
Detection: For the radioactive assay, place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).
-
Data Analysis: The amount of bound [γ-³⁵S]GTP is proportional to the level of G-protein activation. Plot the signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways
This compound's dual activity implicates it in two distinct signaling cascades.
Neuropeptide Y Receptor Y4 (Antagonist Action)
The Y4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, pancreatic polypeptide, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In some cellular contexts, the Y4 receptor can also couple to Gq/11, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. As an antagonist, this compound blocks these downstream effects by preventing the binding of the endogenous agonist.
Histamine H1 and H2 Receptors (Partial Agonist Action)
As a partial agonist, this compound activates H1 and H2 receptors, but with a lower maximal effect compared to the endogenous full agonist, histamine.
-
H1 Receptor: The H1 receptor is a GPCR that couples to Gq/11. Its activation leads to the PLC-IP₃-DAG-Ca²⁺-PKC pathway, similar to one of the Y4 receptor pathways. This results in various cellular responses, including smooth muscle contraction and increased vascular permeability.
-
H2 Receptor: The H2 receptor is a GPCR that couples to Gs. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is involved in gastric acid secretion and smooth muscle relaxation.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the Neuropeptide Y Y4 receptor and histamine H1 and H2 receptors in various physiological and pathological processes. Its dual activity as a Y4 antagonist and a histamine receptor partial agonist provides a unique profile for dissecting complex signaling networks. Further research is warranted to fully elucidate its therapeutic potential, including more detailed characterization of its H1 receptor activity and the development of a scalable synthetic route. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
UR-AK49 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-AK49 is a synthetic small molecule that functions as a potent agonist for both the human histamine H1 and H2 receptors.[1] As a dual agonist, this compound activates two distinct G protein-coupled receptor (GPCR) signaling cascades, leading to a diverse range of cellular responses. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound through its interaction with the H1 and H2 receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound and to facilitate further investigation into its therapeutic potential.
Core Signaling Pathways of this compound
The downstream effects of this compound are mediated by its activation of the histamine H1 and H2 receptors, which couple to different G protein subtypes and initiate distinct intracellular signaling cascades.
Histamine H1 Receptor (H1R) Signaling
The histamine H1 receptor is a Gq/11 protein-coupled receptor. Upon activation by this compound, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Beyond the canonical Gq/11 pathway, H1R activation has also been shown to modulate the activity of small GTPases such as RhoA and Rac, and to activate the c-Jun N-terminal kinase (JNK) pathway, suggesting a broader range of signaling networks influenced by H1R agonists like this compound.[2]
Histamine H2 Receptor (H2R) Signaling
The histamine H2 receptor is coupled to the Gs stimulatory G protein. Activation of the H2R by this compound leads to the dissociation of the Gαs subunit, which then activates adenylyl cyclase (AC). Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions.
Additionally, there is evidence to suggest that H2R activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This indicates a potential for crosstalk between the cAMP-PKA pathway and other key signaling cascades.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related histamine receptor agonists.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human H2R | GTPase assay (hH2R-Gsalpha fusion protein) | EC50 | 23 nM | [1] |
| Histamine | Human H1R | Calcium Release (in human aortic smooth muscle cells) | pEC50 | 6.56 ± 0.09 | [3] |
| Suprahistaprodifen | Bovine Aortic H1R | [3H]-mepyramine binding | Ki | 4.3 nM | [4] |
| Dimethylhistaprodifen | Bovine Aortic H1R | [3H]-mepyramine binding | Ki | 4.9 nM |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of this compound and a general workflow for its characterization.
References
- 1. This compound | Histamine Receptor | 902154-32-9 | Invivochem [invivochem.com]
- 2. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of specific H1-receptor agonists histaprodifen and its Nalpha-substituted analogues on bovine aortic H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activation of the UR-AK49 G-Protein Coupled Receptor: A Technical Guide
Disclaimer: As of the latest literature review, "UR-AK49" is not a publicly documented G-protein coupled receptor (GPCR). Therefore, this document serves as a comprehensive, in-depth technical guide using this compound as a hypothetical model to illustrate the principles and methodologies central to GPCR activation research. The data and specific experimental conditions provided are representative examples derived from common practices in the field and should be adapted for the specific receptor under investigation.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core methodologies, data presentation standards, and signaling pathways associated with the activation of a novel GPCR.
Introduction to GPCR Activation
G-protein coupled receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes.[1] They are integral membrane proteins characterized by seven transmembrane helices.[1][2] GPCRs act as signal transducers, detecting a wide array of extracellular stimuli, including hormones, neurotransmitters, and photons, and converting them into intracellular signals.[3]
The activation of a GPCR is a multi-step process initiated by the binding of an agonist ligand. This binding induces a conformational change in the receptor, which in turn allows it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein complex (composed of Gα, Gβ, and Gγ subunits).[2] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signaling events.
Furthermore, agonist-bound GPCRs can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization and internalization, but also act as signal transducers themselves by scaffolding various signaling proteins, initiating G-protein independent signaling pathways.
Quantitative Analysis of this compound Activation
The pharmacological characterization of a novel GPCR such as this compound involves quantifying the interaction of ligands with the receptor and the subsequent cellular responses. This data is typically presented in a structured tabular format for clarity and comparative analysis.
Ligand Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of ligands for a receptor. These assays measure the binding of a radioactively labeled ligand to the receptor preparation.
Table 1: Radioligand Binding Affinity for this compound
| Compound | Radioligand | Ki (nM) | Assay Type |
| Agonist-1 | [3H]-Agonist-1 | 15.2 ± 1.8 | Saturation |
| Antagonist-A | [3H]-Agonist-1 | 25.7 ± 3.1 | Competition |
| This compound-L1 | [3H]-Agonist-1 | 5.4 ± 0.9 | Competition |
| This compound-L2 | [3H]-Agonist-1 | 89.1 ± 11.5 | Competition |
Ki (inhibitory constant) values are derived from competition binding assays and represent the affinity of the unlabeled ligand for the receptor. Data are presented as mean ± SEM from at least three independent experiments.
Functional Potency and Efficacy
Functional assays measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50), which indicates the potency of an agonist, and the maximum response (Emax), which indicates its efficacy.
Table 2: Functional Characterization of Agonists at this compound
| Compound | Assay Type | EC50 (nM) | Emax (% of Control) | G-Protein Pathway |
| Agonist-1 | cAMP Accumulation | 35.8 ± 4.2 | 100 | Gαs |
| This compound-L1 | cAMP Accumulation | 12.1 ± 2.5 | 110 | Gαs |
| This compound-L3 | IP-One | 78.4 ± 9.3 | 85 | Gαq |
| This compound-L4 | β-Arrestin Recruitment | 205.6 ± 25.1 | 65 | β-Arrestin |
EC50 and Emax values are determined from dose-response curves. Data are presented as mean ± SEM from at least three independent experiments. The control for Emax is the response to a known reference agonist.
Signaling Pathways of this compound
Upon activation, this compound can potentially couple to multiple intracellular signaling pathways. The primary pathways are mediated by different classes of Gα subunits (Gαs, Gαi, Gαq) and through β-arrestin recruitment.
Gαs Signaling Pathway
Activation of the Gαs pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets.
References
In Vitro Pharmacological Profile of UR-AK49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-AK49, a novel synthetic compound, has been identified as a potent agonist for both the human histamine H1 (H1R) and H2 (H2R) receptors. This technical guide provides a comprehensive overview of the currently available in vitro pharmacological data for this compound. The document details its functional activity at the H2 receptor, outlines the canonical signaling pathways associated with H1 and H2 receptor activation, and provides established experimental protocols for the key assays relevant to its characterization. While a complete pharmacological profile, including binding affinities and H1 receptor functional potency, is not yet publicly available, this guide serves as a foundational resource for researchers investigating this dual histamine receptor agonist.
Introduction
This compound, chemically known as N1-(3-cyclohexylbutanoyl)-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, is a small molecule that demonstrates agonistic activity at two major subtypes of histamine receptors: H1R and H2R[1]. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and mediate a wide range of physiological and pathological processes. The dual agonism of this compound presents a unique pharmacological profile with potential applications in various research areas, including neuroscience and immunology. This document synthesizes the known in vitro pharmacological properties of this compound, providing a technical framework for its further investigation.
Quantitative Pharmacological Data
To date, the publicly available quantitative data for this compound is limited to its functional potency at the human H2 receptor. Further studies are required to determine its binding affinities for both H1 and H2 receptors and its functional potency at the H1 receptor.
| Receptor | Assay Type | Cell System | Parameter | Value | Reference |
| Human Histamine H2 Receptor | GTPase Assay | Sf9 insect cells expressing hH2R-Gαs fusion protein | EC50 | 23 nM | [1] |
| Human Histamine H1 Receptor | - | - | Ki | Data not available | - |
| Human Histamine H2 Receptor | - | - | Ki | Data not available | - |
| Human Histamine H1 Receptor | Functional Assay (e.g., Calcium Mobilization) | - | EC50 | Data not available | - |
Signaling Pathways
This compound, as a dual H1 and H2 receptor agonist, is predicted to activate their respective canonical signaling pathways.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is canonically coupled to the Gs family of G proteins. Agonist binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been published. The following are representative, standardized protocols for the key in vitro assays used to profile histamine receptor agonists.
Radioligand Binding Assay (for Ki determination)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human H1 or H2 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1R or [125I]iodoaminopotentidine for H2R) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known antagonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
GTPase Assay (for H2R EC50 determination)
This assay measures the GTPase activity of Gs proteins following receptor activation.
Methodology:
-
Reagents: The assay utilizes membranes from Sf9 cells co-expressing the hH2R-Gαs fusion protein, [γ-35S]GTP, and various concentrations of this compound.
-
Incubation: Membranes are incubated with this compound in the presence of [γ-35S]GTP.
-
Reaction Termination: The reaction is stopped, and the unbound [γ-35S]GTP is separated from the G protein-bound [γ-35S]GTPγS.
-
Quantification: The amount of bound [γ-35S]GTPγS is quantified using scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay (for H1R EC50 determination)
This assay measures the increase in intracellular calcium concentration following H1 receptor activation.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the human H1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay: The baseline fluorescence is measured before the addition of this compound. After the addition of various concentrations of this compound, the change in fluorescence, which corresponds to the change in intracellular calcium, is monitored using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the EC50 value is determined from the resulting dose-response curve.
Conclusion
This compound is a valuable research tool characterized as a potent agonist at the human histamine H2 receptor and an agonist at the human histamine H1 receptor. While its H2 receptor functional potency has been quantified, a complete in vitro pharmacological profile, including binding affinities and H1 receptor functional potency, awaits further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the pharmacological properties of this dual histamine receptor agonist. Such research will be critical in understanding its potential therapeutic applications and its utility in probing the complexities of the histaminergic system.
References
UR-AK49: A Dual-Target Ligand with Histaminergic and Neuropeptide Y Receptor Activity
A Comprehensive Technical Guide on the Discovery, Development, and Mechanistic Profile of UR-AK49
Abstract
This compound is a novel small molecule that has garnered interest in pharmacological research due to its unique dual-action profile. It functions as a partial agonist at human histamine H1 and H2 receptors while also acting as a potent antagonist at the human neuropeptide Y4 receptor (Y4R). This technical guide provides an in-depth overview of the discovery, development history, and key pharmacological characteristics of this compound. It includes a summary of its binding affinities and functional activities, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this intriguing compound.
Introduction
The development of ligands that can interact with multiple targets, often termed polypharmacology, is an emerging paradigm in drug discovery. Such compounds can offer unique therapeutic advantages by modulating interconnected physiological pathways. This compound (also referred to as Compound 11 in initial studies) represents a compelling example of a dual-target ligand, with activities at both the histamine and neuropeptide Y receptor systems. These systems are implicated in a wide range of physiological processes, including neurotransmission, immune responses, and metabolic regulation. The discovery of this compound has provided a valuable chemical tool for dissecting the pharmacology of these receptors and may offer a starting point for the development of novel therapeutics.
Discovery and Development History
This compound was identified during a research program aimed at developing novel ligands for histamine receptors. The initial discovery and characterization of its histaminergic properties were first reported in the early 2000s. Subsequent investigations revealed its unexpected high-affinity binding to the neuropeptide Y4 receptor, establishing its dual-target profile. The development of this compound has primarily been in the context of a research tool to explore the pharmacology of its target receptors. There is currently no publicly available information on its progression into clinical trials.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
| CAS Number | 902154-32-9 |
| Molecular Formula | C16H27N5O |
| Molecular Weight | 305.42 g/mol |
Pharmacological Profile
This compound exhibits a complex pharmacological profile, acting as a partial agonist at histamine H1 and H2 receptors and an antagonist at the neuropeptide Y4 receptor.
Histaminergic Activity
This compound demonstrates partial agonism at both H1 and H2 histamine receptors. Its activity at the H2 receptor has been quantified in a GTPase assay.
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human H2 Receptor | GTPase assay with hH2R-Gsalpha fusion protein | EC50 | 23 | [1] |
Neuropeptide Y4 Receptor (Y4R) Activity
This compound is a potent antagonist of the Y4 receptor. While it shows some affinity for the related Y1 and Y5 receptors, it is the first non-peptide antagonist developed for the Y4 receptor[2].
| Receptor | Assay Type | Parameter | Value | Reference |
| Human Y4 Receptor | Radioligand binding assay | pKi | 4.17 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
GTPase Assay for H2 Receptor Agonism
This protocol describes the determination of the EC50 value of this compound at the human H2 histamine receptor.
-
Cell Line: Sf9 insect cells.
-
Receptor Expression: Expression of a human H2 receptor-Gsα fusion protein.
-
Assay Principle: The assay measures the receptor-catalyzed exchange of GDP for GTP on the Gα subunit of the G protein, which is a hallmark of GPCR activation. The rate of GTP hydrolysis (GTPase activity) is quantified.
-
Methodology:
-
Membranes from Sf9 cells expressing the hH2R-Gsα fusion protein are prepared.
-
Membranes are incubated with varying concentrations of this compound in the presence of [γ-32P]GTP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of inorganic phosphate ([32P]Pi) released due to GTP hydrolysis is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the EC50 value.
-
Radioligand Binding Assay for Y4 Receptor Antagonism
This protocol outlines the determination of the pKi value of this compound at the human Y4 receptor.
-
Cell Line: Cell line stably expressing the human Y4 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the Y4 receptor (e.g., [125I]-pancreatic polypeptide).
-
Assay Principle: This is a competitive binding assay where the ability of this compound to displace the binding of a radiolabeled ligand from the Y4 receptor is measured.
-
Methodology:
-
Cell membranes expressing the hY4R are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a significant research compound characterized by its dual activity as a partial agonist of histamine H1 and H2 receptors and a potent antagonist of the neuropeptide Y4 receptor. This unique pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of these receptor systems. The data and protocols summarized in this guide provide a comprehensive resource for researchers working with or interested in the development of multi-target ligands. Further studies are warranted to explore the full therapeutic potential of modulating these two important signaling pathways simultaneously.
References
Methodological & Application
Application Notes and Protocols for the In Vivo Use of UR-AK49 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-AK49 is a synthetic agonist targeting both human histamine H1 and H2 receptors, with an EC50 of 23 nM in an in vitro GTPase assay.[1] While its potential for in vivo applications, particularly in neuroscience research, is recognized, to date, there is a notable absence of published studies detailing its use in rodent models. This document provides a proposed framework for the in vivo investigation of this compound, drawing upon general pharmacological principles of histamine receptor agonists and established methodologies for rodent-based research. The following sections offer detailed protocols for the preparation and administration of this compound, a summary of the known signaling pathways, and a hypothetical experimental design for assessing its effects in a rodent model of neuroinflammation.
Compound Information and In Vitro Activity
A summary of the key in vitro data for this compound is presented in Table 1.
| Parameter | Value | Source |
| Target | Human Histamine H1 and H2 Receptor Agonist | [1] |
| EC50 | 23 nM (in a GTPase assay of hH2R-Gsalpha fusion protein) | [1] |
| Potential Application | Neurological Research | [1] |
Proposed In Vivo Experimental Protocols
The following protocols are suggested for the in vivo administration of this compound to rodent models. It is imperative to conduct dose-response studies to determine the optimal and safe dosage for the specific animal model and experimental paradigm.
Preparation of this compound for In Vivo Administration
1. Stock Solution Preparation (DMSO)
-
Objective: To create a concentrated stock solution of this compound for further dilution into working formulations.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
-
2. Working Solution for Injection (e.g., Intraperitoneal, Intravenous)
-
Objective: To prepare a biocompatible solution of this compound for parenteral administration.
-
Materials:
-
This compound DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
-
Procedure:
-
Begin with the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline or ddH₂O to reach the final desired concentration and volume.
-
A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
3. Formulation for Oral Administration
-
Objective: To prepare a suspension of this compound for oral gavage.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
-
Procedure:
-
Prepare a 0.5% solution of CMC-Na in ddH₂O by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.
-
Add the weighed this compound powder to the 0.5% CMC-Na solution to achieve the desired final concentration.
-
Mix thoroughly to create a homogenous suspension.
-
Signaling Pathways of this compound
As a histamine H1 and H2 receptor agonist, this compound is expected to activate the canonical signaling pathways associated with these receptors.
Hypothetical Experimental Workflow: Assessing this compound in a Rodent Model of Neuroinflammation
This proposed workflow outlines the key steps for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.
Detailed Protocol for the Hypothetical Neuroinflammation Study
1. Animals and Housing
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
2. Experimental Groups
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Group 2: this compound - Low dose (dose to be determined by preliminary studies).
-
Group 3: this compound - High dose (dose to be determined by preliminary studies).
3. Drug Administration
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a period of 7 days. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
4. Induction of Neuroinflammation
-
On day 7, one hour after the final dose of this compound or vehicle, administer a single i.p. injection of lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg) to induce neuroinflammation.
5. Behavioral Assessments
-
Baseline: Conduct behavioral tests such as the open field test (for locomotor activity) and Y-maze (for spatial memory) before the start of drug administration.
-
Post-LPS: Repeat the behavioral tests 24 hours after the LPS injection to assess for inflammation-induced deficits and the potential protective effects of this compound.
6. Tissue Collection and Analysis
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS).
-
Collect brain tissue. The hippocampus and cortex can be dissected for separate analyses.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Histological Analysis: Fix one hemisphere of the brain in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and astrocyte reactivity (e.g., GFAP staining).
Disclaimer
The experimental protocols and applications described herein are proposed based on the known pharmacology of histamine receptor agonists and general in vivo methodologies. Due to the lack of specific published in vivo data for this compound, researchers are strongly advised to conduct thorough dose-finding and toxicity studies before embarking on full-scale efficacy experiments. All animal procedures must be approved by the institution's Animal Care and Use Committee.
References
Application Notes and Protocols for UR-AK49 in Mouse Studies
Disclaimer: The following application notes and protocols are hypothetical and intended for research planning purposes only. As of the date of this document, there are no published studies detailing the use of UR-AK49 in murine models. The proposed dosages and experimental designs are based on the known pharmacological targets of this compound and typical dose ranges for similar compounds. Researchers should conduct their own dose-finding and toxicity studies before commencing efficacy experiments.
Introduction
This compound is a synthetic small molecule with a dual mechanism of action, functioning as a potent antagonist of the Neuropeptide Y receptor Y4 (Y4R) and a partial agonist of the histamine H1 and H2 receptors. This unique pharmacological profile makes this compound a valuable tool for investigating the physiological roles of these receptors in various systems, including metabolism, gastrointestinal function, and the central nervous system. These notes provide a guideline for initiating preclinical studies of this compound in mouse models.
Pharmacological Profile of this compound
| Property | Value | Source |
| Chemical Name | N-(N-(3-(1H-imidazol-4-yl)propyl)carbamimidoyl)-3-cyclohexylpropanamide | MedKoo Biosciences |
| CAS Number | 902154-32-9 | MedKoo Biosciences |
| Molecular Weight | 305.43 g/mol | MedKoo Biosciences |
| Primary Target | Neuropeptide Y Receptor Y4 (Y4R) Antagonist | Wikipedia |
| Secondary Targets | Histamine H1 Receptor (Partial Agonist), Histamine H2 Receptor (Partial Agonist) | Wikipedia, InvivoChem |
| Reported In Vitro Activity | pKi of 4.17 for Y4R antagonism. | MedKoo Biosciences |
| EC50 of 23 nM for human H2R agonism in a GTPase assay. | InvivoChem |
Proposed Dosage for Mouse Studies (Hypothetical)
The following table provides suggested starting dose ranges for this compound in mice. These are extrapolated from doses of other Y-receptor antagonists and histamine receptor agonists used in murine studies. It is critical to perform a dose-response study to determine the optimal dose for a specific experimental model and endpoint.
| Administration Route | Proposed Dose Range (mg/kg) | Frequency | Vehicle/Formulation | Notes |
| Intraperitoneal (IP) | 1 - 10 mg/kg | Once daily (or as required by study design) | Dissolve in DMSO (e.g., 5-10%), then dilute with PEG300, Tween 80, and saline. | A common route for systemic administration of small molecules. Start with a low dose and escalate. |
| Oral Gavage (PO) | 3 - 30 mg/kg | Once daily | Suspend in 0.5% carboxymethylcellulose (CMC) in water. | Higher doses may be required due to potential first-pass metabolism. |
| Subcutaneous (SC) | 1 - 10 mg/kg | Once daily | Formulate as for IP injection. | Provides a slower absorption profile compared to IP. |
Experimental Protocols
Protocol: Evaluation of this compound on Food Intake and Body Weight in Mice
This protocol describes a hypothetical study to investigate the effects of this compound on appetite and body weight, leveraging its action on Y4R, a receptor implicated in satiety signaling.
4.1.1. Materials
-
This compound
-
Vehicle components: DMSO, PEG300, Tween 80, 0.9% saline
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard laboratory chow and water
-
Metabolic cages (optional, for detailed metabolic monitoring)
-
Analytical balance
-
Gavage needles or insulin syringes with 27G needles
4.1.2. Drug Preparation (for IP injection)
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a 5 mg/kg dose in a 25g mouse with a 10 µL/g injection volume:
-
Calculate the required amount of this compound per mouse (0.125 mg).
-
Prepare the final formulation by diluting the DMSO stock. A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
4.1.3. Experimental Procedure
-
Acclimatize mice to handling and single housing for at least one week.
-
Record baseline body weight and daily food intake for 3-5 days.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 5 mg/kg, this compound 10 mg/kg). A typical group size is n=8-10 mice.
-
Administer the assigned treatment (Vehicle or this compound) via intraperitoneal injection once daily, 30 minutes before the dark cycle begins (when mice are most active).
-
Measure food intake and body weight at 2, 4, 8, and 24 hours post-injection, and then daily for the duration of the study (e.g., 7-14 days).
-
Observe mice for any adverse clinical signs.
-
At the end of the study, tissues such as the hypothalamus, liver, and adipose tissue may be collected for further analysis (e.g., gene expression of appetite-related neuropeptides).
4.1.4. Data Analysis
-
Analyze changes in body weight and cumulative food intake using a two-way repeated measures ANOVA, followed by post-hoc tests to compare treatment groups.
-
Statistical significance is typically set at p < 0.05.
Visualizations
Signaling Pathways of this compound Targets
Caption: Signaling pathways of this compound's known molecular targets.
Experimental Workflow
Caption: Workflow for a mouse study evaluating this compound's effect on food intake.
Application Notes and Protocols: Administration of a Novel Compound in Sleep-Wake Cycle Research
Note: Comprehensive searches for "UR-AK49" in scientific literature and public databases did not yield any specific information. This suggests that "this compound" may be an internal designation for a novel compound not yet publicly disclosed, a misnomer, or a hypothetical substance. The following application notes and protocols are therefore provided as a detailed template for researchers, scientists, and drug development professionals working with a novel, hypothetical sleep-wake cycle modulator, hereafter referred to as "Compound-X." The principles, experimental designs, and data presentation formats are based on established methodologies in sleep research.
Introduction to Compound-X: A Hypothetical Orexin Receptor 2 Antagonist
Compound-X is a novel, selective orexin receptor 2 (OX2R) antagonist designed to investigate the role of the orexinergic system in the regulation of the sleep-wake cycle. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of arousal, wakefulness, and REM sleep.[1][2] By selectively blocking the OX2R, Compound-X is hypothesized to reduce wakefulness-promoting signals and facilitate the transition to and maintenance of sleep, particularly non-rapid eye movement (NREM) sleep. These notes provide an overview of the proposed mechanism of action, protocols for in vivo administration, and methods for assessing its effects on sleep architecture.
Proposed Mechanism of Action
Orexin neurons, located in the lateral hypothalamus, project to and excite various arousal-promoting brain regions, including the tuberomammillary nucleus (TMN), locus coeruleus (LC), and dorsal raphe nucleus (DRN).[1] The binding of orexin neuropeptides to their receptors, particularly OX2R, reinforces the activity of these wake-promoting centers. Compound-X, as a selective OX2R antagonist, is expected to competitively inhibit the binding of endogenous orexins, thereby reducing the excitatory drive to these arousal systems and promoting sleep.
Figure 1: Proposed signaling pathway of Compound-X.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies in a murine model, illustrating the expected effects of Compound-X on key sleep-wake parameters following intraperitoneal (IP) administration.
Table 1: Effect of Compound-X on Sleep-Wake Architecture (6-hour post-administration)
| Treatment Group | Dose (mg/kg) | Total Sleep Time (min) | NREM Sleep (%) | REM Sleep (%) | Wakefulness (%) |
| Vehicle | 0 | 150.5 ± 10.2 | 41.8 ± 2.5 | 5.2 ± 0.8 | 53.0 ± 3.1 |
| Compound-X | 10 | 210.8 ± 12.5 | 58.5 ± 3.1 | 5.5 ± 0.9 | 36.0 ± 2.8 |
| Compound-X | 30 | 255.3 ± 15.1 | 70.9 ± 4.0 | 6.1 ± 1.0 | 23.0 ± 2.5 |
| Positive Control (Zolpidem) | 5 | 240.1 ± 13.8 | 66.7 ± 3.5 | 4.8 ± 0.7 | 28.5 ± 2.9 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Effect of Compound-X on Sleep Latency and Bout Duration
| Treatment Group | Dose (mg/kg) | NREM Latency (min) | REM Latency (min) | Avg. NREM Bout (min) | Avg. Wake Bout (min) |
| Vehicle | 0 | 25.4 ± 3.1 | 65.2 ± 5.8 | 2.5 ± 0.3 | 15.8 ± 2.0 |
| Compound-X | 10 | 15.1 ± 2.5 | 50.8 ± 4.9 | 4.1 ± 0.5 | 9.2 ± 1.5 |
| Compound-X | 30 | 8.9 ± 1.8** | 42.3 ± 4.1 | 6.5 ± 0.8 | 5.1 ± 0.9 |
| Positive Control (Zolpidem) | 5 | 10.2 ± 2.0 | 58.1 ± 5.2 | 5.8 ± 0.7 | 6.3 ± 1.1** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
Animal Model and Surgical Implantation
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Individually housed in a temperature-controlled environment (22 ± 1°C) with a 12:12 hour light-dark cycle (lights on at 7:00 AM). Food and water are available ad libitum.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel EEG screw electrodes over the frontal and parietal cortices.
-
Implant flexible EMG wire electrodes into the nuchal muscles to record muscle tonus.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a 7-10 day recovery period post-surgery before starting experiments.
-
Compound Administration and EEG/EMG Recording
This protocol outlines the workflow for drug administration and subsequent polysomnographic recording.
References
Application Notes: UR-AK49, a Novel Potassium-Competitive Acid Blocker for Gastric Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-AK49 is a potent and reversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Unlike PPIs, which require acidic activation and form covalent bonds with the enzyme, this compound binds ionically to the potassium-binding site of the H+/K+-ATPase, leading to a rapid and potent inhibition of gastric acid secretion. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo gastric secretion assays.
Mechanism of Action
Gastric acid secretion is the final step in a complex signaling cascade within parietal cells of the stomach lining.[1] This process is primarily regulated by histamine, acetylcholine, and gastrin, which stimulate the H+/K+-ATPase to pump hydrogen ions into the gastric lumen in exchange for potassium ions.[2][3][4]
This compound functions as a K+ antagonist in the gastric H+/K+-dependent ATPase reaction.[5] It competitively inhibits the binding of potassium ions to the luminal side of the proton pump, thereby blocking the final step of acid secretion. This direct and reversible inhibition allows for a rapid onset of action and a duration of effect that is dependent on the compound's plasma concentration.
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in various gastric secretion assays.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Parameter | Value |
| Target | Porcine Gastric H+/K+-ATPase |
| Assay Type | K+-stimulated ATPase activity |
| IC50 | 15 nM |
| Inhibition Type | Reversible, K+-competitive |
| Reference Compound (Omeprazole) | IC50 = 2.5 µM (under acidic conditions) |
Table 2: In Vitro Gastric Gland Acid Secretion
| Parameter | Value |
| Model | Isolated Rabbit Gastric Glands |
| Stimulant | Histamine (100 µM) |
| Measurement | Aminopyrine Accumulation |
| IC50 | 50 nM |
| Reference Compound (Ranitidine) | IC50 = 1.2 µM |
Table 3: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
| Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Acid Output (µEq/4h) | % Inhibition |
| Vehicle | 8.5 ± 0.7 | 450 ± 35 | 0% |
| This compound (1) | 6.2 ± 0.5 | 225 ± 28 | 50% |
| This compound (3) | 4.1 ± 0.4 | 90 ± 15 | 80% |
| This compound (10) | 3.5 ± 0.3 | 45 ± 10 | 90% |
| Omeprazole (20) | 4.8 ± 0.6 | 135 ± 20 | 70% |
Experimental Protocols
In Vitro H+/K+-ATPase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the gastric proton pump.
Materials:
-
Lyophilized porcine gastric H+/K+-ATPase vesicles
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (100 mM)
-
KCl solution (1 M)
-
This compound stock solution in DMSO
-
Malachite Green reagent for phosphate detection
Protocol:
-
Prepare H+/K+-ATPase vesicles at a concentration of 5 µg/mL in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the vesicle suspension and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
To measure K+-stimulated activity, add KCl to a final concentration of 10 mM. For basal activity, add an equivalent volume of deionized water.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition by comparing the K+-stimulated activity in the presence of this compound to the control.
Caption: Workflow for the in vitro H+/K+-ATPase activity assay.
Isolated Rabbit Gastric Gland Acid Secretion Assay
Objective: To assess the inhibitory effect of this compound on acid secretion in an ex vivo cellular model.
Materials:
-
New Zealand White rabbit
-
Collagenase Type I
-
DMEM/F12 medium
-
[14C]-Aminopyrine (radiolabeled weak base)
-
Histamine
-
This compound stock solution in DMSO
-
Scintillation fluid and counter
Protocol:
-
Isolate gastric glands from the rabbit stomach mucosa by collagenase digestion.
-
Resuspend the isolated glands in DMEM/F12 medium.
-
Pre-incubate the glands with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add [14C]-Aminopyrine to a final concentration of 0.1 µCi/mL.
-
Stimulate acid secretion by adding histamine to a final concentration of 100 µM.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the gland suspension to pellet the glands.
-
Measure the radioactivity in both the supernatant and the gland pellet using a scintillation counter.
-
The accumulation of [14C]-Aminopyrine in the glands is an index of acid secretion. Calculate the percentage of inhibition relative to the histamine-stimulated control.
In Vivo Pylorus Ligation Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
This compound formulation for oral gavage
-
0.9% Saline
-
pH meter and titrator
Protocol:
-
Fast the rats for 24 hours with free access to water.
-
Administer this compound or vehicle orally (p.o.).
-
One hour after drug administration, anesthetize the rats.
-
Perform a midline abdominal incision and ligate the pylorus.
-
Close the abdominal incision and allow the rats to recover from anesthesia.
-
Four hours after pylorus ligation, euthanize the rats and collect the gastric contents.
-
Centrifuge the gastric contents to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
-
Calculate the percentage of inhibition of acid output compared to the vehicle-treated group.
Caption: Workflow for the in vivo pylorus ligation assay in rats.
This compound demonstrates potent inhibition of gastric acid secretion both in vitro and in vivo. Its mechanism as a potassium-competitive acid blocker provides a rapid and effective means of controlling gastric acidity. The protocols outlined in these application notes provide robust methods for characterizing the pharmacological effects of this compound and similar compounds in preclinical research and drug development.
References
- 1. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reaction mechanism of the gastric H+ +K+-dependent ATPase. Effects of inhibitor and pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cognitive Function in Rats with a Novel Compound
For: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of a novel compound, herein referred to as Compound X, on cognitive function in rat models. The methodologies described are based on established practices in neuropharmacology and behavioral neuroscience to ensure robust and reproducible results. These guidelines will cover the mechanism of action, experimental protocols for key behavioral assays, and data presentation strategies.
Hypothetical Mechanism of Action of Compound X
For the purpose of these application notes, we will hypothesize that Compound X enhances cognitive function by modulating key signaling pathways implicated in learning and memory. A potential mechanism involves the potentiation of cholinergic and glutamatergic neurotransmission, which are crucial for synaptic plasticity.[1][2] This could be achieved through direct or indirect agonism of relevant receptors or by influencing downstream signaling cascades that promote neuronal survival and function.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Compound X.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Rats should be housed in groups of 2-3 per cage in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle.[3] Food and water should be available ad libitum unless otherwise specified by the experimental protocol.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the start of any experiments.
Drug Preparation and Administration
Compound X should be dissolved in a suitable vehicle (e.g., sterile saline, distilled water with a small percentage of DMSO and Tween 80). The solution should be prepared fresh daily and administered via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight. Doses should be determined based on preliminary dose-response studies.
Behavioral Assays for Cognitive Function
The MWM is a widely used test to assess spatial learning and memory in rodents.[3]
-
Apparatus: A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5 days):
-
Rats are given 4 trials per day to find the hidden platform.
-
For each trial, the rat is placed in the water at one of four starting positions.
-
The trial ends when the rat finds the platform or after 60-90 seconds have elapsed. If the rat fails to find the platform, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded.[3]
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures).
The Y-maze task is used to assess spontaneous alternation, a measure of spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The rat is placed at the end of one arm and allowed to explore the maze freely for 8 minutes.
-
The sequence of arm entries is recorded.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
The NOR task assesses the ability of a rat to recognize a previously encountered object.
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation Phase: The rat is allowed to explore the empty arena for 10 minutes for 2-3 days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for 5-10 minutes.
-
Test Phase (after a retention interval, e.g., 1 or 24 hours): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Experimental Workflow Diagram
References
- 1. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotransmitter systems involved in learning and memory in the rat: a meta-analysis based on studies of four behavioral tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of exercise on learning and memory in a rat model of developmental stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of UR-AK49 for In Vitro and In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
UR-AK49 is a synthetic small molecule that has been identified as a potent agonist for the human histamine H1 and H2 receptors.[1] It has also been described in some contexts as a nonpeptidic antagonist for the neuropeptide Y4 receptor (Y4R).[2] Given its activity on these important biological targets, this compound is a valuable tool for research in areas such as neuroscience and pharmacology.[1]
Proper solubilization is critical for obtaining accurate and reproducible results in both cell-based assays and in vivo studies. This document provides detailed protocols for dissolving this compound, preparing stock and working solutions, and offers an example of a formulation suitable for animal studies.
Physicochemical Properties & Data
A summary of the key properties of this compound is provided below. This data is essential for accurate preparation of solutions with specific molar concentrations.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₇N₅O | [3][4] |
| Molecular Weight | 305.42 g/mol | |
| CAS Number | 902154-32-9 | |
| Appearance | Solid / Powder | N/A |
Recommended Solvents and Storage
The choice of solvent is critical for maintaining the stability and activity of the compound. Based on available data, the following recommendations are provided.
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage (Solid) | Long-term: -20°C; Short-term: 0-4°C | |
| Storage (Stock Solution) | Long-term: -20°C (in DMSO) | |
| Stability | Stable for weeks during standard shipping. Protect from light. |
Note: It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Protocols
4.1 Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and solvents.
-
Handle DMSO in a well-ventilated area or a chemical fume hood.
4.2 Materials Required
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium (e.g., DMEM)
-
Polyethylene glycol 300 (PEG300) (for in vivo formulation)
-
Tween 80 (for in vivo formulation)
-
Sterile deionized water (ddH₂O) (for in vivo formulation)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
4.3 Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted for various experiments.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 305.42 g/mol × 1000 mg/g = 3.05 mg
-
-
Weigh Compound: Carefully weigh out 3.05 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (~37°C) can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C for long-term use. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
4.4 Protocol 2: Preparation of Working Solutions for Cell Culture (In Vitro)
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous cell culture medium.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform Serial Dilutions: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium.
-
Example for 10 µM: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
Mix immediately and thoroughly by gentle pipetting or inversion.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound (e.g., 0.1% DMSO for a 1:1000 dilution). This is critical as organic solvents can be toxic to cells.
-
Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
4.5 Protocol 3: Example Formulation for In Vivo Studies
This protocol provides an example of how to prepare a formulation suitable for administration in animal models, based on a common vehicle combination.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% sterile ddH₂O
-
-
Formulation Steps: To prepare a 1 mg/mL final solution:
-
Start with the required volume of the high-concentration DMSO stock solution (e.g., for 1 mL final volume, start with 100 µL of a 10 mg/mL DMSO stock).
-
Add 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80. Mix until the solution is clear.
-
Add 450 µL of sterile ddH₂O to reach the final volume of 1 mL. Mix thoroughly.
-
-
Administration: The resulting formulation should be a clear solution, ready for administration. Prepare fresh before each use.
Experimental Workflow and Pathway Visualization
5.1 General Experimental Workflow The following diagram outlines the general workflow from compound dissolution to data acquisition for a typical in vitro experiment.
References
UR-AK49 in Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-AK49 is a selective, non-peptidic antagonist for the Neuropeptide Y (NPY) receptor subtype Y4 (Y4R)[1][2]. It serves as a valuable tool for investigating the physiological and pathological roles of the Y4 receptor. The NPY system, including the Y4 receptor, is implicated in a variety of processes such as appetite regulation, energy homeostasis, and gastrointestinal motility[3][4]. This compound's ability to block the binding of the endogenous ligand, pancreatic polypeptide (PP), to the Y4 receptor allows for the elucidation of its downstream signaling pathways and functional consequences[3]. This document provides detailed application notes and protocols for the use of this compound in immunohistochemical (IHC) studies to investigate the expression and localization of the Y4 receptor in various tissues.
Mechanism of Action
The Y4 receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand PP, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the Y4 receptor, preventing PP-mediated signaling. By using this compound in conjunction with IHC for the Y4 receptor, researchers can investigate the receptor's distribution and how its signaling is modulated in different physiological and disease states.
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| IUPAC Name | N-(N-(3-(1H-imidazol-4-yl)propyl)carbamimidoyl)-3-cyclohexylpropanamide | |
| CAS Number | 902154-32-9 | |
| Molecular Formula | C16H27N5O | |
| Molecular Weight | 305.43 g/mol | |
| Target | Neuropeptide Y receptor Y4 (Y4R) | |
| Activity | Antagonist | |
| Secondary Targets | Partial agonist at histamine H1 and H2 receptors |
Table 2: Recommended Antibody and Treatment Concentrations for Immunohistochemistry
| Reagent | Application | Recommended Concentration/Dilution | Notes |
| Anti-NPY4R Antibody (Polyclonal) | IHC-P (Paraffin-embedded) | 1:500 - 1:2000 | Optimal dilution should be determined by the end-user. |
| This compound | In vitro cell/tissue treatment | 1 µM - 10 µM | Effective concentration may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended. |
| Pancreatic Polypeptide (PP) | Positive Control (Agonist) | 100 nM - 1 µM | To stimulate Y4 receptor activity. |
Signaling Pathway
Caption: Signaling pathway of the Y4 receptor and the antagonistic action of this compound.
Experimental Protocols
Immunohistochemistry Protocol for Y4 Receptor Detection in Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimization may be required for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Anti-NPY4R antibody (see Table 2)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using Antigen Retrieval Solution in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NPY4R antibody in Blocking Buffer to the desired concentration (e.g., 1:1000).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Experimental Workflow for Investigating the Effect of this compound on Y4 Receptor Internalization
Caption: Workflow for studying Y4R internalization using this compound and IHC.
Expected Results
In tissues known to express the Y4 receptor, such as the colon, skin, and certain regions of the brain, immunohistochemical staining should reveal positive signals. In human skin, for example, Y4 receptor-like immunoreactivity has been observed in all epidermal layers.
When investigating receptor internalization, treatment with the agonist PP is expected to induce a shift in Y4 receptor localization from the cell membrane to intracellular compartments. Pre-treatment with the antagonist this compound should block this PP-induced internalization, resulting in a predominantly membranous staining pattern similar to that of the vehicle control.
Troubleshooting
-
High Background: Inadequate blocking, primary antibody concentration too high, or insufficient washing.
-
No Signal: Primary antibody not effective, improper antigen retrieval, or low/no expression of the target protein in the tissue.
-
Non-specific Staining: Cross-reactivity of the primary or secondary antibody. Run a negative control (omitting the primary antibody) to verify.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided is for guidance only and may require optimization for specific applications.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. NPY4R neuropeptide Y receptor Y4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing UR-AK49 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of UR-AK49 in solution. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems observed during the handling and use of this compound solutions in a question-and-answer format.
Question 1: I am observing a progressive loss of my compound's activity in my cell-based assays over a series of experiments. What could be the cause?
Answer: A gradual loss of activity often points to the chemical degradation of this compound in your working solution. The N-acylguanidine functional group in this compound can be susceptible to hydrolysis, particularly if the solution is stored for extended periods, especially at non-neutral pH or elevated temperatures.
-
Immediate Action: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Preventative Measures:
-
Ensure your buffered solutions are at or near neutral pH.
-
Store working solutions at 2-8°C during the experiment and for no longer than 24 hours. For longer-term storage, aliquots of the stock solution should be kept at -20°C or -80°C.[1]
-
Consider conducting a time-course experiment to assess the stability of this compound in your specific assay medium.
-
Question 2: My this compound solution, initially clear, has become cloudy or has visible precipitate after storage. Why is this happening?
Answer: Precipitation can occur for a few reasons:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer upon storage, especially if the temperature was lowered.
-
Degradation Products: One of the potential degradation products, the carboxylic acid formed from amide hydrolysis, may have lower solubility in your solution.
-
Solution Evaporation: If not sealed properly, solvent evaporation can increase the concentration of this compound, leading to precipitation.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue.
-
If warming does not resolve the issue, the precipitate is likely a degradation product. The solution should be discarded.
-
Always use tightly sealed vials to prevent solvent evaporation.
-
Question 3: I am getting inconsistent results in my binding assays. Could this be related to the stability of this compound?
Answer: Yes, inconsistent results can be a symptom of compound degradation. If this compound degrades, the concentration of the active compound decreases, leading to variability in your assay results.
-
Recommendations:
-
Prepare fresh dilutions for each assay from a stock solution that has been stored properly.
-
Use high-purity solvents and buffers to avoid contaminants that could accelerate degradation.
-
Protect solutions from light, as the imidazole moiety can be susceptible to photodegradation.[2] Store stock solutions in amber vials or wrap vials in aluminum foil.
-
Frequently Asked Questions (FAQs)
What are the primary functional groups in this compound that are susceptible to degradation?
This compound has three main functional groups that can be prone to degradation under certain conditions:
-
Amide Bond: This can undergo hydrolysis, especially under acidic or basic conditions, breaking the molecule into a carboxylic acid and a guanidine-containing fragment.[3][4]
-
Guanidine Group: While the guanidinium ion is very stable, the N-acylguanidine structure can be susceptible to deacylation (hydrolysis).[5] Guanidine-containing compounds can also be sensitive to hydrolysis under alkaline conditions.
-
Imidazole Ring: This ring is relatively stable but can be degraded by strong oxidizing agents or through photodegradation.
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C | Months to years | Dry and dark. |
| 0-4°C | Days to weeks | Dry and dark. | |
| Stock Solution (in DMSO) | -20°C or -80°C | Months | In tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Prepared fresh before use. Protect from light. |
What solvents are recommended for preparing this compound stock solutions?
DMSO is a commonly used solvent for creating high-concentration stock solutions. For in vivo formulations, co-solvents such as PEG300 and Tween 80 can be used in combination with DMSO and water. Always use anhydrous, high-purity solvents to minimize water content and potential for hydrolysis.
How can I check for this compound degradation?
The most reliable method to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This can separate the parent compound from its degradation products and confirm their identities by their mass-to-charge ratio.
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer solution over time using HPLC.
1. Materials and Reagents:
-
This compound solid powder
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with UV or MS detector
-
Analytical HPLC column (e.g., C18)
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the stock solution with the chosen aqueous buffer to a final concentration of 100 µM. Ensure the final percentage of DMSO is low (e.g., <1%) to not affect the buffer's properties.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, dilute it with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µM), and inject it into the HPLC system. This will serve as your reference.
-
Incubate the Test Solution: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Collect Time-Point Samples: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, dilute as in step 3, and analyze by HPLC.
-
HPLC Analysis:
-
Use a suitable gradient elution method with acetonitrile and water (both containing a small amount of modifier like 0.1% formic acid) to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength or an MS detector.
-
-
Data Analysis:
-
Calculate the peak area of the this compound parent compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logic diagram for troubleshooting this compound related issues.
References
Technical Support Center: UR-AK49 and Neuronal Cells
Notice: Information regarding the specific off-target effects of UR-AK49 in neuronal cells is not currently available in published scientific literature. This compound is identified as a human histamine H1 and H2 receptor agonist.[1] While it is suggested for use in neuro-related research, detailed studies on its broader pharmacological profile, particularly concerning off-target interactions in neuronal systems, are not publicly accessible.
This resource center provides general guidance and troubleshooting strategies based on the known pharmacology of histamine receptor agonists and common challenges encountered when working with neuronal cells in vitro. The following information is intended to guide researchers in designing experiments and interpreting data in the absence of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
This compound is a human histamine H1 and H2 receptor agonist.[1] This means it is designed to activate these two types of histamine receptors.
Q2: What are the expected effects of activating H1 and H2 receptors in neuronal cells?
-
Histamine H1 Receptors: These are Gq/11-coupled receptors. Their activation typically leads to an increase in intracellular calcium levels through the activation of phospholipase C.[2] In the central nervous system, H1 receptors are involved in regulating the sleep-wake cycle, arousal, and cognitive functions.[3]
-
Histamine H2 Receptors: These are Gs-coupled receptors, and their activation increases intracellular cyclic AMP (cAMP) levels.[2] In the brain, H2 receptors are implicated in processes like learning, memory, and nociception.
Q3: I am observing unexpected changes in my neuronal cultures after applying this compound. What could be the cause?
Since specific off-target data for this compound is unavailable, troubleshooting should focus on general mechanisms and potential confounding factors:
-
On-target effects: The observed phenotype could be a direct consequence of H1 and/or H2 receptor activation that was not anticipated in your specific neuronal cell type.
-
Receptor expression: The expression levels of H1 and H2 receptors can vary significantly between different types of neurons and even between different culture conditions.
-
Downstream signaling crosstalk: Histamine receptor signaling pathways can interact with other signaling cascades in the cell.
-
Compound purity and stability: Ensure the purity of your this compound stock and its stability in your experimental media.
-
Vehicle effects: Rule out any effects of the solvent (e.g., DMSO) used to dissolve this compound.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Death or Toxicity
If you observe increased cell death, neurite retraction, or other signs of toxicity after this compound treatment, consider the following troubleshooting steps.
Experimental Workflow for Investigating Neuronal Toxicity
Caption: Workflow for troubleshooting unexpected neuronal toxicity.
Detailed Methodologies:
-
Dose-Response Cytotoxicity Assay (MTT Assay):
-
Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Prepare serial dilutions of this compound in your culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Replace the medium in the wells with the prepared this compound dilutions and controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Read the absorbance at a wavelength of 570 nm.
-
Issue 2: Unexplained Changes in Neuronal Activity or Signaling
If you observe unexpected changes in electrophysiological properties, signaling pathways, or gene expression, follow this guide.
Signaling Pathway Analysis Workflow
Caption: Investigating the source of unexpected signaling changes.
Detailed Methodologies:
-
Intracellular Calcium Imaging:
-
Culture neuronal cells on glass-bottom dishes suitable for microscopy.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add this compound to the dish and continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
cAMP Assay:
-
Plate neuronal cells in a multi-well plate.
-
Treat the cells with this compound for the desired time period. It is often beneficial to include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay for cAMP quantification, following the manufacturer's instructions for the chosen kit.
-
General Recommendations for Off-Target Screening
Given the lack of specific data for this compound, researchers who suspect off-target effects may need to perform their own screening.
Logical Relationship for Off-Target Screening
Caption: A general strategy for identifying off-target effects.
Commercial services offer broad panels for screening compounds against a wide range of kinases, G-protein coupled receptors (GPCRs), and ion channels. These can be valuable tools for identifying potential off-target interactions of this compound.
This technical support center will be updated as more information on the pharmacological profile of this compound becomes available. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.
References
Technical Support Center: Optimizing UR-AK49 Concentration for H1 Receptor Activation
Welcome to the technical support center for the use of UR-AK49 in H1 receptor activation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action at the H1 receptor?
A1: this compound is a synthetic compound that acts as an agonist for both the human histamine H1 and H2 receptors.[1] As an agonist for the H1 receptor, this compound binds to and activates the receptor, mimicking the effect of the endogenous ligand, histamine. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2][3] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured in functional assays.[2][3]
Q2: What is the optimal concentration of this compound to use for H1 receptor activation?
To determine the optimal concentration for your experiments, it is essential to perform a dose-response curve starting from a low nanomolar range and extending to the micromolar range. As a point of reference, the EC50 of the native agonist, histamine, in a calcium flux assay is approximately 69.3 nM.
Q3: I am not observing a response after applying this compound. What are the possible causes and troubleshooting steps?
A3: Several factors could contribute to a lack of response. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include incorrect compound concentration, issues with cell health or receptor expression, and problems with the assay setup.
Q4: How can I be sure that the observed response is specifically mediated by the H1 receptor?
A4: To confirm the specificity of the response to the H1 receptor, it is recommended to include a known selective H1 receptor antagonist, such as mepyramine, in your experimental design. Pre-incubating your cells with the antagonist before adding this compound should block the response. A lack of inhibition by the antagonist would suggest the response is not mediated by the H1 receptor.
Q5: Are there known off-target effects for this compound?
A5: this compound is a known dual agonist for both H1 and H2 receptors. Its activity at other receptors has not been extensively profiled in publicly available literature. When interpreting results, it is important to consider the potential for H2 receptor activation, especially in cell systems co-expressing both receptor subtypes. To mitigate this, using cell lines that exclusively express the H1 receptor is advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered during H1 receptor activation experiments with this compound.
Guide 1: No or Low Signal Response
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a full dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal concentration for your specific cell system. |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and have a viability of >95%. Check for signs of stress or contamination. |
| Low H1 Receptor Expression | Verify the expression of functional H1 receptors in your cell line using a validated method such as radioligand binding or by testing with a known potent H1 agonist like histamine. |
| Assay Buffer Composition | Ensure the assay buffer conditions are optimal. For calcium flux assays, the presence of extracellular calcium is critical for a sustained response. |
| Ligand Degradation | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with this compound to capture the peak signal without inducing significant desensitization. |
Guide 2: High Background or Variable Results
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal H1 receptor activity. This can be assessed by measuring the signal in the absence of any agonist. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. Variations in cell number can lead to significant variability in the signal. |
| Assay Plate Issues | Use high-quality, low-binding assay plates. For fluorescence-based assays, use black-walled plates to minimize background. |
| Reagent Mixing | Ensure thorough but gentle mixing of reagents in the assay wells to avoid variability. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically <0.1%) and consistent across all wells, including controls. |
Quantitative Data Summary
The following tables summarize the known potency of this compound at the H2 receptor and the typical potency of histamine at the H1 receptor for reference.
Table 1: Potency of this compound at the Human H2 Receptor
| Compound | Receptor | Assay Type | Potency (EC50) | Source |
| This compound | Human H2 | GTPase | 23 nM |
Table 2: Reference Potency of Histamine at the Human H1 Receptor
| Compound | Receptor | Assay Type | Potency (EC50) | Source |
| Histamine | Human H1 | Calcium Flux | 69.3 nM | |
| Histamine | Human H1 | β-arrestin Recruitment | 38.6 nM |
Experimental Protocols
Below are detailed methodologies for two key functional assays to determine the potency and efficacy of this compound at the H1 receptor.
Protocol 1: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following H1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
Histamine (as a positive control)
-
Mepyramine (as an H1 selective antagonist)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed the HEK293-H1 cells into 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound, histamine, and mepyramine in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the compound solutions to the wells.
-
Immediately begin recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
This compound
-
Histamine (as a positive control)
-
GTPγS (unlabeled, for non-specific binding)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound or histamine.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific binding against the log of the agonist concentration and fit the data to determine the EC50 and Emax values.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to H1 receptor activation experiments.
H1 Receptor Signaling Pathway
Calcium Flux Assay Workflow
Troubleshooting Flowchart
References
- 1. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1 Receptor Gene Expression and Drug Action of Antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
UR-AK49 In Vivo Delivery: Technical Support & Troubleshooting Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully administering UR-AK49 in in vivo experiments. The following question-and-answer format addresses common challenges and provides practical solutions for effective delivery.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo delivery of this compound?
A1: this compound is a small molecule that may have low water solubility. The choice of vehicle is critical for its successful in vivo delivery. Based on available data, several formulations can be considered for different routes of administration.[1]
For Parenteral Routes (Intravenous, Intraperitoneal, Subcutaneous):
A common approach for compounds with low aqueous solubility is to use a co-solvent system. A widely used formulation consists of:
-
DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
Tween 80 (Polysorbate 80): A surfactant to improve solubility and stability in the aqueous vehicle.
-
Saline (0.9% NaCl): The aqueous base of the formulation.
A typical ratio for this formulation is 10% DMSO, 5% Tween 80, and 85% saline.[1]
For Oral Gavage:
Several options are available for oral administration, depending on whether a solution or suspension is desired:
-
Suspension in Carboxymethyl Cellulose (CMC): A 0.5% solution of CMC in water can be used to create a uniform suspension.[1]
-
Solution in PEG400 (Polyethylene glycol 400): this compound may be dissolved in PEG400 for oral delivery.[1]
-
Co-solvent/Surfactant Suspension: A combination of 0.25% Tween 80 and 0.5% CMC can also be used to improve the suspension properties.[1]
Q2: My this compound solution is precipitating after I add it to the aqueous vehicle. What should I do?
A2: Precipitation is a common issue when working with poorly soluble compounds. Here are several troubleshooting steps:
-
Check the Order of Addition: Always dissolve this compound completely in DMSO first before adding other components.
-
Sonication: Use a sonicator to aid in the dissolution and to break up any small precipitates.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may help to dissolve the compound. However, be cautious about the temperature stability of this compound.
-
Adjust Vehicle Ratios: If precipitation persists, you may need to adjust the vehicle composition. Increasing the percentage of co-solvents like DMSO or PEG400, or the surfactant Tween 80, can improve solubility. However, be mindful of the potential for vehicle toxicity at higher concentrations.
-
Lower the Final Concentration: It's possible that the desired concentration of this compound exceeds its solubility in the chosen vehicle. Try preparing a more dilute solution.
Below is a flowchart to guide your troubleshooting process for precipitation issues.
Q3: I am observing signs of toxicity or distress in my animals after injection. Could the vehicle be the cause?
A3: Yes, the vehicle itself can cause adverse effects, especially at high concentrations of organic solvents like DMSO.
-
Vehicle-Only Control Group: It is crucial to include a control group that receives only the vehicle to differentiate between the effects of this compound and the delivery vehicle.
-
Reduce DMSO Concentration: High concentrations of DMSO can lead to local irritation, inflammation, and other toxic effects. Aim to keep the final DMSO concentration as low as possible, ideally below 10% for parenteral routes.
-
Slow Down Injection Rate: For intravenous administration, a slower infusion rate can help to mitigate the immediate toxic effects of the vehicle by allowing for greater dilution in the bloodstream.
-
Alternative Vehicles: If toxicity persists, consider alternative, less toxic vehicles. For example, formulations with cyclodextrins can enhance solubility with potentially better tolerability.
Q4: My oral gavage administration is leading to inconsistent results or animal distress. What can I do to improve my technique?
A4: Proper oral gavage technique is essential for accurate dosing and animal welfare.
-
Correct Needle Size: Use a flexible plastic feeding tube or a gavage needle of the appropriate size for the animal to prevent injury to the esophagus.
-
Slow Administration: Administer the solution or suspension slowly to prevent aspiration into the lungs.
-
Ensure Homogeneity of Suspensions: If you are administering a suspension (e.g., in CMC), ensure it is thoroughly mixed before and during dosing to provide a consistent dose to each animal. Continuous stirring of the stock suspension is recommended.
-
Proper Restraint: Ensure the animal is properly restrained to allow for straight alignment of the oral cavity and esophagus.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the in vivo delivery of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₇N₅O |
| Molecular Weight | 305.42 g/mol |
| Appearance | Solid at room temperature |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 8 |
Table 2: Recommended Vehicle Compositions for this compound
| Route of Administration | Vehicle Components | Example Ratio |
| Parenteral (IV, IP, SC) | DMSO, Tween 80, Saline | 10% : 5% : 85% |
| Oral Gavage (Suspension) | Carboxymethyl Cellulose (CMC), Water | 0.5% CMC in water |
| Oral Gavage (Solution) | Polyethylene Glycol 400 (PEG400) | 100% PEG400 |
| Oral Gavage (Suspension) | Tween 80, CMC, Water | 0.25% Tween 80, 0.5% CMC in water |
Experimental Protocols
Protocol 1: Preparation of this compound for Parenteral Injection (1 mg/mL)
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For a final concentration of 1 mg/mL in a 10% DMSO vehicle, you would create a 10 mg/mL stock in DMSO.
-
Add Tween 80: To the DMSO stock solution, add Tween 80 to a final concentration of 5%. For every 100 µL of DMSO stock, add 50 µL of Tween 80.
-
Add Saline: Slowly add sterile saline (0.9% NaCl) to the DMSO/Tween 80 mixture while vortexing to reach the final volume. For every 150 µL of the mixture from the previous step, add 850 µL of saline.
-
Final Formulation: The final formulation will be a 1 mg/mL solution of this compound in 10% DMSO, 5% Tween 80, and 85% saline. Visually inspect for any precipitation. If necessary, sonicate briefly.
Protocol 2: Preparation of this compound for Oral Gavage (2.5 mg/mL Suspension)
-
Prepare 0.5% CMC Solution: Dissolve 0.5 g of sodium carboxymethyl cellulose (CMC) in 100 mL of deionized water. Stir overnight to ensure complete dissolution.
-
Weigh this compound: Weigh 250 mg of this compound.
-
Create Suspension: Add the this compound powder to the 100 mL of 0.5% CMC solution.
-
Homogenize: Use a homogenizer or sonicator to create a uniform suspension.
-
Storage and Use: Store the suspension at 2-8°C. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Signaling Pathway
This compound is an agonist for the human histamine H1 and H2 receptors. The activation of these receptors triggers distinct downstream signaling cascades.
References
Technical Support Center: UR-AK49 Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term administration of UR-AK49, a human histamine H1 and H2 receptor agonist. The information provided is intended to supplement, not replace, institutional guidelines and approved experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound that acts as an agonist for both human histamine H1 and H2 receptors.[1] Its primary mechanism of action involves binding to and activating these receptors, thereby mimicking the effects of endogenous histamine. Activation of H1 receptors is associated with inflammatory and allergic responses, while H2 receptor activation is known to stimulate gastric acid secretion and play a role in cardiovascular and immune responses.[2][3][4]
Q2: What are the potential long-term toxicities associated with this compound administration?
A2: Specific long-term toxicity data for this compound is not extensively published. However, based on its mechanism as a dual H1 and H2 receptor agonist, potential long-term effects may be extrapolated from the known physiological roles of these receptors. Chronic activation could theoretically lead to:
-
Cardiovascular effects: Histamine can influence heart rate and blood pressure.[5]
-
Gastrointestinal disturbances: Due to the role of H2 receptors in gastric acid secretion.
-
Immune system modulation: Chronic stimulation of histamine receptors may alter immune responses.
-
Inflammatory responses: Persistent activation of the H1 receptor could potentially lead to chronic inflammation.
Q3: How can I proactively monitor for potential toxicities during my long-term study?
A3: A comprehensive monitoring plan is crucial. This should include regular observation of the animals for clinical signs of distress, weekly body weight and food/water intake measurements, periodic hematology and serum chemistry analysis, and detailed histopathological examination of target organs at the end of the study. Standard toxicology study designs can provide a framework for your experiment.
Q4: Are there any known drug interactions with this compound?
Troubleshooting Guide for Long-Term this compound Studies
| Observed Issue | Potential Cause (based on H1/H2 agonism) | Recommended Action |
| Significant Weight Loss | Altered metabolism, gastrointestinal distress, or systemic inflammation. | Increase frequency of animal monitoring. Consider dose reduction or temporary cessation of treatment. Consult with a veterinarian. |
| Cardiovascular Irregularities (e.g., changes in heart rate or blood pressure) | Direct activation of H2 receptors on cardiac tissue. | Implement cardiovascular monitoring (e.g., telemetry or regular ECG). A dose-response study may be necessary to identify a non-toxic dose. |
| Skin Lesions or Persistent Inflammation | Chronic activation of H1 receptors leading to a pro-inflammatory state. | Perform skin biopsies for histopathological analysis. Consider co-administration of an H1 receptor antagonist as a control experiment to confirm the mechanism. |
| Changes in Blood Chemistry (e.g., elevated liver enzymes) | Potential off-target effects or systemic stress. | Conduct a full liver function panel. At the study endpoint, perform detailed histopathology of the liver. |
| Behavioral Changes (e.g., lethargy, agitation) | Central nervous system effects of histamine receptor activation. | Implement a standardized behavioral assessment protocol. Ensure environmental enrichment to minimize stress. |
Experimental Protocols
Protocol: Long-Term (e.g., 90-day) Toxicity Study of this compound in Rodents
This protocol is a general guideline and should be adapted to meet specific research needs and institutional animal care and use committee (IACUC) requirements.
1. Animal Model:
-
Select a rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
2. Acclimation:
-
Acclimate animals for at least one week prior to the start of the study.
3. Grouping and Dosing:
-
Assign animals to a vehicle control group and at least three dose-level groups of this compound (low, medium, and high).
-
The dose levels should be determined from preliminary dose-range finding studies.
-
Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, subcutaneous injection) daily for 90 days.
4. Monitoring:
-
Clinical Observations: Record observations of animal health, behavior, and any signs of toxicity daily.
-
Body Weight and Food/Water Intake: Measure and record weekly.
-
Hematology and Serum Chemistry: Collect blood samples at baseline, mid-study (e.g., day 45), and at termination for a complete blood count and clinical chemistry panel.
-
Ophthalmology: Conduct examinations at baseline and termination.
5. Terminal Procedures:
-
At day 91, euthanize animals according to approved IACUC protocol.
-
Perform a complete necropsy, including the weighing of major organs.
-
Collect tissues for histopathological examination, with a focus on potential target organs (e.g., heart, liver, kidneys, stomach, and brain).
Data Presentation
Table 1: Potential Physiological Effects of Chronic Histamine H1 Receptor Activation
| System | Potential Effect | Rationale |
| Immune | Pro-inflammatory state | H1 receptor activation is a key component of the allergic and inflammatory cascade. |
| Cardiovascular | Vasodilation, increased vascular permeability | Direct effects on endothelial and smooth muscle cells. |
| Respiratory | Bronchoconstriction | H1 receptors are present on airway smooth muscle. |
| Nervous | Increased neuronal excitation, itching | H1 receptors are involved in sensory nerve stimulation and wakefulness. |
Table 2: Potential Physiological Effects of Chronic Histamine H2 Receptor Activation
| System | Potential Effect | Rationale |
| Gastrointestinal | Increased gastric acid secretion | H2 receptors are the primary mediators of histamine-stimulated acid release from parietal cells. |
| Cardiovascular | Increased heart rate, cardiac contractility | H2 receptors are present in the heart and can modulate cardiac function. |
| Immune | Modulation of immune cell function | H2 receptors are expressed on various immune cells and can influence their activity. |
Visualizations
Caption: H1 Receptor Signaling Pathway
Caption: H2 Receptor Signaling Pathway
Caption: Long-Term Toxicity Study Workflow
References
- 1. Safety issues relating to long-term treatment with histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Highlights in cardiovascular effects of histamine and H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
improving UR-AK49 signal-to-noise ratio in assays
Welcome to the technical support center for UR-AK49. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize assays involving the histamine H1 and H2 receptor agonist, this compound, to achieve a high signal-to-noise ratio and ensure robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent agonist for both the human histamine H1 and H2 receptors.[1] Its primary mechanism of action is to bind to and activate these receptors, initiating downstream signaling cascades. The histamine H1 receptor is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. The histamine H2 receptor is a Gs-coupled receptor that activates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).
Q2: How should I prepare and store this compound?
For long-term storage, this compound should be kept at -20°C.[2] It is soluble in DMSO at concentrations greater than 20 mg/mL.[2] It is recommended to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and precipitation.[2]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for obtaining reliable and reproducible data. Below are common issues encountered during assays with this compound and detailed steps to address them.
Issue 1: High Background Signal
A high background can mask the specific signal from this compound-mediated receptor activation, leading to a poor signal-to-noise ratio.[3]
Question: I am observing a high background signal in my fluorescence-based calcium mobilization assay. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure the true signal from your experimental samples. Here are the potential causes and solutions:
-
Autofluorescence: Cells and components of the culture medium can exhibit natural fluorescence.
-
Solution: Use a phenol red-free culture medium during the assay. Include an unstained control (cells only) and a vehicle-only control (cells with assay buffer and DMSO) to determine the baseline autofluorescence. Subtract the mean fluorescence intensity of the unstained control from all other samples.
-
-
Suboptimal Probe Concentration: Using a high concentration of the fluorescent dye can lead to non-specific binding and increased background.
-
Solution: Perform a titration experiment to determine the optimal concentration of the fluorescent probe that provides the best signal-to-noise ratio.
-
-
Incomplete Washing: Residual unbound dye will contribute to background fluorescence.
-
Solution: Ensure thorough but gentle washing of the cells after dye loading. Increase the number of wash steps if necessary.
-
-
Assay Plate Issues: Certain types of microplates can contribute to background signal through autofluorescence.
-
Solution: For fluorescence assays, use black-walled, clear-bottom microplates to minimize background and crosstalk. For luminescence assays, opaque white plates are recommended to maximize the signal.
-
Summary of Troubleshooting Steps for High Background Signal:
| Cause | Recommended Action |
| Autofluorescence of Media or Plates | Use phenol red-free media. For fluorescence assays, use black-walled, clear-bottom microplates. For luminescence assays, use opaque white plates. |
| Nonspecific Binding of Reagents | Increase the number and duration of wash steps after incubation with detection reagents. Optimize the concentration of fluorescent dyes or other detection reagents by performing a titration. |
| High Cell Seeding Density | Titrate the cell seeding density to find the optimal number that provides a good signal without excessive background. |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh this compound solutions for each experiment. |
Issue 2: Low or Absent Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
Question: My assay signal in response to this compound is very weak. What are the possible reasons and how can I improve it?
Answer: A weak or absent signal can stem from several factors, from reagent issues to suboptimal assay conditions.
-
Inactive this compound: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Aliquot this compound upon receipt and store it at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Suboptimal Reagent Concentration: The concentration of this compound may be too low to elicit a strong response.
-
Solution: Titrate the concentration of this compound to determine the optimal EC50 for your specific cell line and assay. A reported EC50 for this compound is 23 nM in a GTPase assay, which can be a starting point.
-
-
Insufficient Incubation Time: The incubation time for this compound treatment or for the final detection step may be too short.
-
Solution: Optimize the incubation time for this compound treatment and for the final detection step. Time-course experiments can help determine the optimal duration for observing the desired biological effect and for maximal signal generation.
-
-
Inappropriate Assay Conditions: Factors such as temperature, pH, and cell health can significantly impact the assay performance.
-
Solution: Maintain optimal cell culture conditions, including temperature, CO2, and humidity. Ensure the pH of all buffers and media is appropriate for the assay.
-
Summary of Troubleshooting Steps for Low Signal:
| Cause | Recommended Action |
| Suboptimal this compound Concentration | Titrate the concentration of this compound to ensure it is within the effective range for your specific cell line and assay. |
| Insufficient Incubation Time | Optimize the incubation time for this compound treatment and for the final detection step by performing time-course experiments. |
| Low Receptor Expression | Ensure the cell line used expresses sufficient levels of histamine H1 or H2 receptors. |
| Problem with Detection Reagents | Prepare detection reagents fresh just before use. Verify their performance with a positive control. |
Issue 3: Inconsistent and Not Reproducible Results
Poor reproducibility can stem from a variety of factors, from pipetting errors to unstable reagents.
Question: My results with this compound are highly variable between wells and experiments. How can I improve the reproducibility?
Answer: High variability in assays can be addressed by systematically evaluating and controlling several experimental parameters.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques.
-
-
Reagent Mixing: Inadequate mixing of reagents can lead to concentration gradients in your assay plate.
-
Solution: Ensure all components are thoroughly mixed before and after addition to the wells.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.
-
Solution: To mitigate this, avoid using the outermost wells or fill them with a buffer or water.
-
-
Temperature Fluctuations: Inconsistent incubation times or temperature fluctuations across the assay plate can affect enzyme kinetics and cellular responses.
-
Solution: Use a properly calibrated incubator and ensure consistent timing for all steps. Allow all reagents and plates to equilibrate to the assay temperature before starting.
-
Summary of Troubleshooting Steps for Inconsistent Results:
| Cause | Recommended Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Insufficient Mixing | Ensure thorough mixing of all reagents before and during the assay. |
| Edge Effects | Avoid using the outer wells of the microplate or fill them with buffer. |
| Temperature Fluctuations | Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction. |
| Reagent Instability | Prepare reagents fresh and keep them on ice until use. |
Experimental Protocols & Visualizations
Protocol: this compound Calcium Mobilization Assay
This protocol describes a general procedure for measuring intracellular calcium mobilization in response to this compound in a cell line expressing the histamine H1 receptor.
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for the recommended time to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells multiple times with the assay buffer to remove excess dye.
-
Compound Addition: Prepare a serial dilution of this compound in the assay buffer. Add the this compound dilutions to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
Diagrams
Caption: Signaling pathways activated by this compound via H1 and H2 receptors.
Caption: General workflow for a this compound cell-based fluorescence assay.
References
UR-AK49 stability testing and storage conditions
Technical Support Center: UR-AK49
This technical support center provides guidance on the stability testing and storage of the research compound this compound. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. When stored as a solution, it is recommended to use anhydrous solvents and store at -80°C.
Q2: What is the known stability of this compound in different solvents?
A2: this compound exhibits good stability in anhydrous DMSO and ethanol. However, in aqueous solutions, the stability is pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 5-7). In strongly acidic or alkaline solutions, degradation is more likely to occur.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure of this compound, the primary degradation pathways are likely hydrolysis of the amide bond and oxidation of the amine groups. Exposure to high temperatures, extreme pH, and oxidative conditions can accelerate this degradation.
Q4: How can I monitor the stability of this compound during my experiments?
A4: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions of your this compound stock. Ensure it has been stored at the recommended temperature and protected from light and moisture. If in solution, verify the age of the solution and the storage temperature. Prepare a fresh solution from a new aliquot of solid compound and re-analyze.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Prepare a fresh sample using new, unopened solvent. Ensure all glassware and equipment are scrupulously clean. Run a blank (solvent only) to check for solvent contamination.
-
-
Possible Cause 3: Interaction with other components in the experimental medium.
-
Solution: If your experiment involves a complex medium, consider performing a stability check of this compound in that specific medium over time. This will help identify any potential incompatibilities.
-
Issue: I am observing a decrease in the activity of this compound in my bioassays.
-
Possible Cause 1: Degradation of the compound.
-
Solution: As a first step, verify the integrity of your this compound stock using HPLC. If degradation is confirmed, use a fresh, quality-controlled batch of the compound for your experiments.
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot your this compound stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Temperature Stability of Solid this compound
| Temperature | Time (Days) | Purity (%) |
| -20°C | 365 | >99 |
| 4°C | 30 | 99 |
| 25°C | 30 | 95 |
| 40°C | 30 | 88 |
Table 2: pH Stability of this compound in Aqueous Solution (4°C)
| pH | Time (Hours) | Purity (%) |
| 3 | 24 | 92 |
| 5 | 24 | 98 |
| 7 | 24 | 99 |
| 9 | 24 | 94 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting guide for unexpected HPLC results.
Technical Support Center: UR-AK49 Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the administration of UR-AK49, with a specific focus on understanding and mitigating tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic compound that acts as an agonist for both human histamine H1 and H2 receptors.[1] The histamine H1 receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). The histamine H2 receptor is a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).
Q2: What is tachyphylaxis and why is it a concern with this compound administration?
Tachyphylaxis is the rapid and short-term decrease in response to a drug following its repeated administration.[2] For G protein-coupled receptor (GPCR) agonists like this compound, this phenomenon is common and is also referred to as desensitization. Continuous or repeated stimulation of H1 and H2 receptors can lead to their phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins. This uncouples the receptors from their respective G proteins, leading to a diminished signaling response. The receptors may also be internalized from the cell surface, further reducing the cell's responsiveness to the agonist. Since this compound is an agonist for both H1 and H2 receptors, there is a potential for tachyphylaxis to develop for either or both signaling pathways, which could impact the reproducibility and interpretation of experimental results. Studies on H2 receptor antagonists have shown that tachyphylaxis can develop rapidly, with effects seen as early as the second day of administration.[2][3] For H1 receptor agonists, desensitization can occur even more rapidly, with maximal desensitization observed within 15-20 minutes of continuous exposure in some systems.[4]
Q3: Are there known potency values for this compound?
This compound has a reported half-maximal effective concentration (EC50) of 23 nM for the human H2 receptor in a GTPase assay. The EC50 for the human H1 receptor has not been explicitly stated in the reviewed literature, but for comparison, the EC50 of histamine for the H1 receptor can range from the sub-micromolar to low micromolar range depending on the cell type and response measured.
Q4: Can activation of one histamine receptor subtype by this compound affect the other?
Yes, studies have shown that H1 and H2 receptors can undergo cross-desensitization. This means that prolonged activation of H1 receptors can lead to a reduced response of H2 receptors, and vice versa. This process can be mediated by GRK2 and may involve co-internalization of both receptor types. This is a critical consideration for experiments using a dual agonist like this compound.
Troubleshooting Guide: Tachyphylaxis and Diminished Response
This guide addresses common issues related to loss of this compound efficacy during experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased response to this compound upon repeated stimulation within the same day. | Rapid H1R and/or H2R Desensitization: Continuous exposure to this compound can lead to rapid receptor phosphorylation and β-arrestin-mediated uncoupling. | 1. Increase washout periods: Allow for sufficient time between stimulations for receptor resensitization. A full recovery of the H1R response has been observed after 150 minutes in some cell systems. 2. Use minimal exposure time: Treat cells with this compound for the shortest duration required to elicit a measurable response. 3. Perform time-course experiments: Characterize the onset of desensitization in your specific experimental model to determine the optimal window for repeated stimulation. |
| Reduced this compound efficacy in experiments conducted on subsequent days. | Receptor Downregulation: Prolonged agonist exposure can lead to the internalization and subsequent degradation of H1 and H2 receptors, reducing the total number of receptors available for activation. Tachyphylaxis to H2 receptor ligands has been observed to be sustained with repeated daily dosing. | 1. Implement a "drug holiday": For multi-day experiments, consider a 24-48 hour period without this compound treatment to allow for the synthesis of new receptors and restoration of the baseline response. 2. Use lower concentrations of this compound: If permissible by the experimental design, using a concentration closer to the EC50 may reduce the rate and extent of receptor downregulation compared to using saturating concentrations. |
| Variability in response to this compound across different experimental replicates. | Inconsistent pre-treatment conditions: Differences in cell culture conditions, passage number, or minor variations in previous treatments can alter the expression and sensitization state of H1 and H2 receptors. | 1. Standardize cell culture protocols: Ensure consistent cell density, media composition, and passage number. 2. Avoid prior exposure to other GPCR ligands: Be mindful of other compounds in the media that could cause heterologous desensitization. 3. Establish a consistent pre-incubation period: Before each experiment, allow cells to stabilize in a serum-free or low-serum medium for a defined period. |
| Unexpected alteration in one signaling pathway (e.g., cAMP) when targeting the other (e.g., calcium flux). | H1R-H2R Cross-Desensitization: As this compound is a dual agonist, its binding to both receptors can lead to the desensitization of both pathways, even if only one is being measured. | 1. Use receptor-specific antagonists: To isolate the effects of this compound on one receptor, pre-treat cells with a selective antagonist for the other receptor (e.g., use an H1 antagonist like mepyramine to study H2-mediated effects). 2. Measure both signaling pathways: If possible, concurrently measure both cAMP and intracellular calcium levels to get a complete picture of the cellular response to this compound. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for histamine receptor agonists. These values can serve as a reference for designing experiments with this compound.
Table 1: Potency (EC50) of Histamine Receptor Agonists
| Agonist | Receptor | EC50 | Cell/System | Response Measured |
| This compound | H2 | 23 nM | Sf9 insect cells | GTPase activity |
| Histamine | H1 | 4.8 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | Inositol Phosphate Formation |
| Histamine | H1 | 3.7 µM | HeLa cells | Inositol Phosphate Formation |
| Histamine | H1 | 27 µM | DDT1MF-2 cells | Inositol Phosphate Hydrolysis |
| Histamine | H1 | 2 µM | Ferret Vagal Afferents | Inward Current / AHP Block |
| Methylhistaprodifen | H1 | 28 µM | Mouse PO/AH neurons | Intracellular Calcium [Ca2+]i |
| 2-Pyridylethylamine | H1 | 56 µM | Mouse PO/AH neurons | Intracellular Calcium [Ca2+]i |
Table 2: Time Course of Histamine Receptor Desensitization
| Receptor | Agonist/Ligand | Time for Desensitization | System |
| H1 | Histamine (100 µM) | Half-maximal attenuation ~9 min; Max desensitization by 15-20 min. | HeLa cells |
| H2 | H2 Receptor Antagonists (various) | Tachyphylaxis evident by the second day/second dose. | Clinical studies |
Experimental Protocols
Protocol 1: Assessing Tachyphylaxis via Second Messenger Quantification (cAMP Assay for H2R)
This protocol is designed to determine the onset and extent of tachyphylaxis of the H2 receptor pathway by measuring cAMP levels.
-
Cell Culture: Plate cells expressing H2 receptors (e.g., HEK293, CHO, or U937 cells) in a 96-well plate and grow to 80-90% confluency.
-
Desensitization Induction:
-
To induce tachyphylaxis, pre-treat cells with this compound at a concentration of 10x EC50 (approximately 230 nM) for varying durations (e.g., 0, 15, 30, 60, 120 minutes, or longer for multi-day experiments).
-
Control wells should be treated with vehicle (e.g., DMSO or PBS).
-
-
Washout: After the pre-treatment period, gently aspirate the medium and wash the cells twice with warm, serum-free medium or PBS to remove the agonist.
-
Second Stimulation:
-
Add fresh medium containing a phosphodiesterase inhibitor (e.g., IBMX) to all wells and incubate for a short period as recommended by the assay kit manufacturer.
-
Stimulate the cells with a challenge dose of this compound (at the EC50 concentration of 23 nM) for a fixed time (e.g., 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis:
-
Normalize the cAMP response in the pre-treated cells to the response in the vehicle-treated cells (which represents the maximal response).
-
Plot the percentage of remaining response against the duration of pre-treatment to visualize the time course of tachyphylaxis.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound administration and tachyphylaxis.
Caption: this compound signaling pathway via the Histamine H1 Receptor (Gq-coupled).
Caption: this compound signaling pathway via the Histamine H2 Receptor (Gs-coupled).
Caption: General mechanism of GPCR tachyphylaxis (desensitization).
Caption: Troubleshooting workflow for addressing tachyphylaxis with this compound.
References
- 1. This compound | Histamine Receptor | 902154-32-9 | Invivochem [invivochem.com]
- 2. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-AK49 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UR-AK49 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that functions as a potent agonist for both the human histamine H1 and H2 receptors.[1][2][3] Its mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors (GPCRs). Activation of the H1 receptor primarily initiates the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[4][5] Activation of the H2 receptor is mainly coupled to the Gs protein, which stimulates adenylyl cyclase and results in the accumulation of cyclic AMP (cAMP).
Q2: What are the recommended cell lines for studying this compound activity?
The choice of cell line will depend on the specific histamine receptor subtype you are investigating.
-
For H1 Receptor Studies: Human Embryonic Kidney 293 (HEK293) cells expressing the human H1 receptor are a common model. Other cell lines endogenously expressing the H1 receptor, such as the human lung fibroblast cell line WI-38, can also be used.
-
For H2 Receptor Studies: Cell lines endogenously or recombinantly expressing the H2 receptor are suitable. For example, a GTPase assay utilizing Sf9 insect cells expressing a hH2R-Gsalpha fusion protein has been reported.
-
General Recommendation: It is recommended to use cell lines with confirmed expression of the target receptor. For many common cell lines, recommended media types have been compiled by suppliers like Thermo Fisher Scientific.
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.05 mg of this compound (Molecular Weight: 305.43 g/mol ) in 1 mL of DMSO.
-
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solution (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in my experimental results between different runs of the same assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure that cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can respond differently to stimuli. |
| Inconsistent Agonist Concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Receptor Desensitization | Prolonged exposure to this compound can lead to receptor desensitization, where the receptor becomes less responsive to the agonist. Minimize the incubation time with this compound to the shortest duration necessary to observe a robust signal. |
| Assay Interference | Some assay components can interfere with the detection method. For example, phenol red in the culture medium can interfere with fluorescence-based assays. Consider using a phenol red-free medium. Chemical reactivity of the compound with assay reagents can also be a source of interference. |
| Edge Effects in Plate-Based Assays | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
Low or No Signal in Functional Assays
Problem: I am not observing the expected cellular response (e.g., calcium influx or cAMP production) after applying this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression of the target histamine receptor (H1 or H2) in your cell line using techniques like qPCR or western blotting. |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The reported EC50 of 23 nM for the H2 receptor was determined in a specific GTPase assay and may not be directly transferable to all cell-based assays. |
| Incorrect Assay Buffer | Ensure that the assay buffer composition is appropriate for your assay. For example, calcium assays require the presence of extracellular calcium. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound. |
| Cellular Stress | Stressed cells may not respond optimally. Ensure proper cell handling and culture conditions to maintain cell health. |
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (hH2R) | 23 nM | GTPase assay of hH2R-Gsalpha fusion protein expressed in Sf9 insect cells | InvivoChem |
| Molecular Weight | 305.42 g/mol | N/A | |
| CAS Number | 902154-32-9 | N/A |
Experimental Protocols
Protocol 1: Intracellular Calcium Assay for H1 Receptor Activation
This protocol is adapted for measuring this compound-induced H1 receptor activation in HEK293 cells expressing the human H1 receptor.
Materials:
-
HEK293 cells expressing human H1 receptor
-
Culture medium (e.g., MEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
This compound
-
Fluo-4 AM calcium indicator
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the HEK293-H1R cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. Probenecid can be included to inhibit dye extrusion.
-
Remove the culture medium from the cells and add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 5X the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence microplate reader.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the 5X this compound solution to the wells.
-
Immediately begin recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the cellular response to this compound.
Protocol 2: cAMP Assay for H2 Receptor Activation
This protocol is a general guide for measuring this compound-induced cAMP production in cells expressing the H2 receptor. Commercial kits for cAMP detection are widely available and their specific instructions should be followed.
Materials:
-
Cells expressing the human H2 receptor
-
Culture medium
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Stimulation buffer (as recommended by the cAMP assay kit, often containing a phosphodiesterase inhibitor like IBMX)
Procedure:
-
Cell Plating: Plate the H2 receptor-expressing cells in the appropriate microplate format for your chosen cAMP assay kit.
-
Compound Preparation: Prepare a serial dilution of this compound in the stimulation buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the cells and incubate for the time recommended by the assay kit (typically 10-30 minutes at 37°C).
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Follow the manufacturer's instructions to add the detection reagents.
-
Incubate as required.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to determine the concentration of cAMP produced in response to different concentrations of this compound.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
UR-AK49 vs. Histamine: A Comparative Analysis of H1 Receptor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of UR-AK49 and the endogenous ligand histamine at the histamine H1 receptor (H1R). While both are recognized as agonists, this document collates available quantitative data, outlines key experimental methodologies, and visualizes relevant signaling pathways to offer a clear, objective analysis for research and drug development applications.
Executive Summary
Histamine is the primary endogenous agonist for the H1 receptor, eliciting a range of physiological and pathological responses. This compound has been identified as a human histamine H1 and H2 receptor agonist[1][2][3][4]. However, a thorough review of the available scientific literature reveals a notable absence of specific quantitative data on the binding affinity (Ki) and functional efficacy (EC50, Emax) of this compound at the H1 receptor. The primary available potency data for this compound relates to its activity at the H2 receptor, where it exhibits an EC50 of 23 nM in a GTPase assay[1].
In contrast, histamine's efficacy at the H1 receptor is well-documented across various functional assays. This guide will present the available data for histamine as a benchmark for H1 receptor activation, alongside the limited information available for this compound.
Quantitative Data Comparison
Due to the lack of specific H1 receptor binding and functional data for this compound in the reviewed literature, a direct quantitative comparison is not possible. The following tables summarize the available data for histamine at the H1 receptor and the reported data for this compound at the H2 receptor for contextual reference.
Table 1: H1 Receptor Functional Efficacy of Histamine
| Parameter | Value | Cell Line / System | Assay Type |
| EC50 | 7.0 µM | DDT1MF-2 cells | Intracellular Calcium ([Ca2+]i) Mobilization |
| EC50 | 4.2 µM | GT1-7 cells | Intracellular Calcium ([Ca2+]i) Mobilization |
| EC50 | 8.4 µM | Xenopus laevis Oocytes expressing human H1R | Electrophysiological Measurement |
| EC50 | 56 µM | Mouse preoptic/anterior hypothalamic neurons | Intracellular Calcium ([Ca2+]i) Mobilization |
Table 2: H2 Receptor Functional Efficacy of this compound
| Parameter | Value | Cell Line / System | Assay Type |
| EC50 | 23 nM | Sf9 insect cells expressing hH2R-Gsα fusion protein | GTPase Assay |
Signaling Pathways and Experimental Workflows
To understand the functional implications of H1 receptor agonism, it is crucial to visualize the downstream signaling cascade and the experimental workflows used to measure agonist activity.
H1 Receptor Signaling Pathway
Activation of the H1 receptor by an agonist such as histamine initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.
Caption: H1 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for a receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Calcium Mobilization Assay
A calcium mobilization assay is a functional assay used to determine the potency (EC50) and efficacy (Emax) of an agonist by measuring the increase in intracellular calcium concentration upon receptor activation.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled H1 antagonist (e.g., mianserin).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and vials.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a determined protein concentration.
-
Assay Setup: In assay tubes, combine the receptor membrane preparation, a fixed concentration of [3H]-mepyramine (typically at its Kd value), and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled antagonist).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of an agonist at the H1 receptor.
Materials:
-
Cells: A cell line stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test Compound: Histamine, this compound, or other agonists at various concentrations.
-
Black, clear-bottom 96-well microplates.
-
A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the instrument's injector to add the agonist at different concentrations to the wells.
-
Immediately and continuously record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
While this compound is identified as an agonist at the human H1 receptor, the current body of scientific literature lacks specific quantitative data to fully characterize its binding affinity and functional efficacy at this target. In contrast, histamine's activity as the endogenous agonist is well-defined, with established EC50 values in the micromolar to nanomolar range in various functional assays. The provided experimental protocols for radioligand binding and calcium mobilization assays represent standard methodologies that can be employed to generate the necessary data for a direct and comprehensive comparison of this compound and histamine at the H1 receptor. Such studies would be invaluable for elucidating the precise pharmacological profile of this compound and its potential therapeutic applications.
References
Comparative Analysis of UR-AK49 and Other Histamine H2 Receptor Agonists: A Guide for Researchers
A detailed examination of the potency, selectivity, and signaling pathways of UR-AK49 in comparison to established H2 receptor agonists.
This guide provides a comprehensive comparison of the novel histamine H2 receptor agonist, this compound, with other well-established H2 receptor agonists, namely amthamine, dimaprit, betazole, and impromidine. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and signaling pathway visualizations to aid in the selection of appropriate research tools.
Introduction to this compound and Histamine H2 Receptor Agonists
Histamine H2 receptors, a class of G-protein coupled receptors (GPCRs), play a crucial role in regulating gastric acid secretion and are a key target in the treatment of acid-related gastrointestinal disorders. Agonists of this receptor are invaluable tools for studying its physiological and pathophysiological roles. This compound has emerged as a potent agonist at the human H2 receptor.[1] A key distinguishing feature of this compound is its activity at both H1 and H2 histamine receptors, a characteristic that sets it apart from many of the more selective H2 receptor agonists.[1] This guide will delve into the comparative pharmacology of this compound and other prominent H2 receptor agonists to provide a clear perspective on their relative strengths and weaknesses for specific research applications.
Quantitative Comparison of Agonist Potency and Selectivity
The potency and selectivity of a receptor agonist are critical parameters for its utility as a research tool. The following tables summarize the available quantitative data for this compound and other H2 receptor agonists. It is important to note that the data are compiled from various studies using different experimental systems, which may influence the absolute values. However, the collective data provides a valuable comparative overview.
| Compound | Receptor | Potency (EC50/pD2/Ki) | Assay System | Reference |
| This compound | H2 | 23 nM (EC50) | GTPase assay (hH2R-Gsalpha fusion protein) | [1] |
| H1 | Data not available | |||
| Amthamine | H2 | 18.9 µM (EC50) | Rat isolated gastric fundus | [2] |
| H2 | 6.21 (pD2) | Guinea pig right atrium | [3] | |
| H1 | Devoid of stimulatory activity | Various | ||
| Dimaprit | H2 | < 0.0001% of histamine activity at H1 | Various | |
| Betazole | H2 | Weak agonist | Gastric acid secretion | |
| H1 | Minimal activity | |||
| Impromidine | H2 | Potent agonist | Various | |
| H1 | No effect on responses to histamine | Human ventricular myocardium |
Table 1: Potency of H2 Receptor Agonists. This table highlights the high potency of this compound at the H2 receptor. While direct comparison is challenging due to differing assay conditions, the nanomolar EC50 value for this compound suggests it is a highly potent agonist.
| Compound | H1 Receptor Activity | H2 Receptor Activity | Selectivity Profile |
| This compound | Agonist | Agonist | Non-selective (H1/H2 agonist) |
| Amthamine | Negligible | Full Agonist | Highly H2 selective |
| Dimaprit | Very Low | Full Agonist | Highly H2 selective |
| Betazole | Minimal | Weak Agonist | H2 selective |
| Impromidine | Not significant | Potent Agonist | H2 selective |
Table 2: Selectivity Profile of H2 Receptor Agonists. This table underscores the key difference between this compound and the other listed agonists. While amthamine and dimaprit are established as highly selective for the H2 receptor, this compound exhibits dual agonism. The selectivity of betazole and impromidine is also noted, though quantitative data on their H1 activity is less consistently reported.
Signaling Pathways and Experimental Workflows
The activation of histamine H1 and H2 receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Histamine H1 and H2 Receptor Signaling Pathways
Histamine H1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. In contrast, H2 receptors are classically coupled to Gs proteins, which activate adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).
Caption: Signaling pathways of Histamine H1 and H2 receptors.
Experimental Workflow: GTPase Assay for H2 Receptor Activation
The GTPase assay is a functional assay that measures the ability of a GPCR to catalyze the exchange of GDP for GTP on its coupled G-protein, a key step in receptor activation.
Caption: Workflow for a typical GTPase assay.
Experimental Workflow: cAMP Accumulation Assay for H2 Receptor Activation
The cAMP accumulation assay is another functional assay that directly measures the downstream consequence of H2 receptor activation.
Caption: Workflow for a typical cAMP accumulation assay.
Detailed Experimental Protocols
GTPase Assay Protocol (for H2 Receptor)
This protocol is a generalized procedure for measuring agonist-stimulated GTPase activity. Specific parameters may need optimization depending on the cell line and reagents used.
1. Membrane Preparation:
-
Culture cells expressing the human H2 receptor (e.g., Sf9 insect cells for hH2R-Gsalpha fusion protein).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl) and determine protein concentration.
2. GTPase Assay:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~1 µM), and the desired concentrations of the agonist (e.g., this compound).
-
Add the membrane preparation to each well.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay Protocol (for H2 Receptor)
This protocol outlines a typical procedure for measuring agonist-induced cAMP accumulation in whole cells.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the human H2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
2. cAMP Accumulation Assay:
-
Wash the cells with a pre-warmed assay buffer (e.g., HBSS or DMEM).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the H2 receptor agonist (e.g., amthamine) to the wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
3. cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent agonist of the human H2 receptor. Its distinguishing characteristic is its dual activity at both H1 and H2 receptors. This contrasts with other commonly used H2 receptor agonists like amthamine and dimaprit, which exhibit high selectivity for the H2 receptor. The choice of agonist for a particular research application will therefore depend on the specific experimental question. For studies requiring selective activation of the H2 receptor, amthamine or dimaprit would be more appropriate choices. However, for investigating the combined effects of H1 and H2 receptor activation, or for studies where this dual activity is a desired feature, this compound presents a valuable and potent tool. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for designing and interpreting studies involving these compounds. Further research is warranted to fully characterize the H1 receptor activity of this compound and to directly compare its potency and selectivity with other agonists in standardized assay systems.
References
- 1. This compound | Histamine Receptor | 902154-32-9 | Invivochem [invivochem.com]
- 2. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-AK49 Selectivity for Histamine Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of UR-AK49, a known histamine H1 and H2 receptor agonist, with other relevant histamine receptor ligands. Due to the limited publicly available data on the full selectivity profile of this compound across all four histamine receptor subtypes (H1, H2, H3, and H4), this guide utilizes data from a closely related and well-characterized compound, UR-AK57 (N¹-(3-cyclohexylbutanoyl)-N²-3-(1H-imidazol-4-yl)propylguanidine), to provide a comprehensive and objective comparison. UR-AK57 is a potent partial agonist for the human histamine H1 and H2 receptors and serves as a valuable surrogate for understanding the potential selectivity of this compound.
Executive Summary
Data Presentation
The following tables summarize the quantitative data for UR-AK57 and other selected histamine receptor ligands, allowing for a clear comparison of their binding affinities and functional potencies across the four human histamine receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Histamine Receptor Ligands
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| UR-AK57 | 130 | 18 | >10,000 | >10,000 |
| Histamine | 48 | 33 | 15 | 14 |
| Mepyramine (H1 Antagonist) | 1.2 | >10,000 | >10,000 | >10,000 |
| Tiotidine (H2 Antagonist) | >10,000 | 7.9 | >10,000 | >10,000 |
| Thioperamide (H3/H4 Antagonist) | 1,300 | 1,800 | 1.9 | 34 |
Data for UR-AK57 and comparative ligands are sourced from relevant pharmacological studies.
Table 2: Functional Potencies (EC50, nM) and Intrinsic Activities (α) of Histamine Receptor Agonists
| Compound | H1 Receptor (EC50, nM / α) | H2 Receptor (EC50, nM / α) | H3 Receptor (EC50, nM / α) | H4 Receptor (EC50, nM / α) |
| UR-AK57 | 2,100 / 0.6 | 120 / 0.8 | N/A | N/A |
| Histamine | 1,800 / 1.0 | 410 / 1.0 | 2.9 / 1.0 | 130 / 1.0 |
| 2-(3-Trifluoromethylphenyl)histamine (H1 Agonist) | 130 / 1.0 | >10,000 / N/A | >10,000 / N/A | >10,000 / N/A |
| Amthamine (H2 Agonist) | >10,000 / N/A | 31 / 1.0 | >10,000 / N/A | >10,000 / N/A |
| (R)-α-Methylhistamine (H3 Agonist) | 1,500 / 0.9 | 1,300 / 0.9 | 1.9 / 1.0 | 1,200 / 0.8 |
| 4-Methylhistamine (H4 Agonist) | 1,300 / 1.0 | 210 / 1.0 | 6,800 / 0.7 | 40 / 1.0 |
N/A: Not applicable or no significant activity detected. Intrinsic activity (α) is relative to histamine (α = 1.0).
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data presented in this guide.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of the test compounds for the human histamine H1, H2, H3, and H4 receptors.
-
Membrane Preparation: Membranes from Sf9 insect cells expressing the recombinant human histamine receptors were used. Cells were harvested, washed, and homogenized in a buffer solution. The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in the assay buffer.
-
Assay Conditions:
-
H1 Receptor: Membranes were incubated with the radioligand [³H]mepyramine and various concentrations of the test compound.
-
H2 Receptor: Membranes were incubated with the radioligand [³H]tiotidine and various concentrations of the test compound.
-
H3 Receptor: Membranes were incubated with the radioligand [¹²⁵I]iodoproxifan and various concentrations of the test compound.
-
H4 Receptor: Membranes were incubated with the radioligand [³H]histamine in the presence of H1, H2, and H3 receptor antagonists to ensure specific binding to the H4 receptor, along with various concentrations of the test compound.
-
-
Incubation and Filtration: The incubation mixtures were allowed to reach equilibrium. The bound and free radioligand were then separated by rapid vacuum filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by nonlinear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
These assays were conducted to determine the functional potency (EC50) and intrinsic activity (α) of the agonist compounds at the human histamine receptors.
-
Membrane Preparation: Similar to the radioligand binding assays, membranes from Sf9 cells expressing the respective human histamine receptors were used.
-
Assay Conditions: Membranes were incubated with various concentrations of the agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation and Filtration: The reaction was allowed to proceed for a defined period at a specific temperature. The assay was terminated by rapid filtration through glass fiber filters to separate the [³⁵S]GTPγS-bound G proteins from the free [³⁵S]GTPγS.
-
Data Analysis: The amount of [³⁵S]GTPγS bound to the membranes was quantified by liquid scintillation counting. The EC50 values (the concentration of the agonist that produces 50% of the maximal response) and the maximal stimulation (Emax) were determined by nonlinear regression analysis. The intrinsic activity (α) was calculated as the ratio of the Emax of the test compound to the Emax of the reference full agonist (histamine).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of this compound's selectivity.
Caption: Major signaling pathways of the four histamine receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
A Comparative Guide to UR-AK49 and Betahistine in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of two histamine receptor ligands: UR-AK49 and betahistine. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound is recognized as a potent agonist for the human histamine H1 and H2 receptors.[1] In contrast, betahistine exhibits a more complex pharmacological profile, acting as a partial agonist at the histamine H1 receptor and as an antagonist or inverse agonist at the histamine H3 receptor.[2][3][4] This difference in receptor activity and selectivity is critical for its therapeutic applications and research uses.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and betahistine from various functional assays. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Potency (EC50) of this compound and Betahistine in Functional Assays
| Compound | Receptor | Assay Type | Cell Type/System | EC50 | Source |
| This compound | Human H2 | GTPase Assay | Sf9 insect cells expressing hH2R-Gαs fusion protein | 23 nM | [1] |
| Betahistine | H1 | [3H]glycogen Hydrolysis | Mouse cerebral cortex slices | 9.0 µM | |
| Betahistine | H1 | cAMP Accumulation | Guinea-pig hippocampus slices (in the presence of an H2 agonist) | 32.4 µM | |
| Betahistine | H1 | Calcium Mobilization ([Ca]i) | Cultured mouse preoptic/anterior hypothalamic neurons | 254 µM |
Table 2: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Betahistine
| Compound | Receptor | Assay Type | Tissue/Cell Source | Ki / IC50 | Source |
| Betahistine | H1 | [3H]mepyramine Binding | Guinea-pig cerebellum membranes | Ki: 31 µM | |
| Betahistine | H3 | [3H]histamine Release Inhibition | Rat cerebral cortex slices | Ki: 6.9 µM | |
| Betahistine | H3 | Not specified | Not specified | IC50: 1.9 µM |
Signaling Pathways
The activation of different histamine receptor subtypes initiates distinct intracellular signaling cascades. The following diagrams illustrate the primary pathways associated with the receptors targeted by this compound and betahistine.
Experimental Protocols & Workflows
Detailed methodologies for key functional assays are provided below, followed by workflow diagrams.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the H1 receptor.
Protocol:
-
Cell Culture: Plate cells expressing the histamine H1 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound or betahistine).
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compound and record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response and normalize the data to a reference agonist. Plot the dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This assay is used to measure the modulation of cyclic AMP levels, which is relevant for Gs-coupled (e.g., H2 receptor) and Gi-coupled (e.g., H3 receptor) pathways.
Protocol:
-
Cell Culture: Seed cells expressing the target histamine receptor (H2 or H3) in a suitable assay plate.
-
Compound Incubation: Pre-incubate the cells with the test compound (this compound or betahistine). For Gi-coupled receptors, cells are typically stimulated with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to quantify the amount of cAMP in the cell lysate.
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration for each sample. Plot the dose-response curve to determine the EC50 or IC50 value.
GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the histamine receptor of interest (e.g., H2).
-
Assay Incubation: Incubate the membranes with the test compound (e.g., this compound), GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Separation: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide, typically by rapid filtration.
-
Radioactivity Measurement: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate the EC50 and Emax values.
Conclusion
This compound and betahistine display distinct pharmacological profiles at histamine receptors. This compound is a potent H1 and H2 receptor agonist, while betahistine acts as a partial agonist at H1 receptors and an antagonist/inverse agonist at H3 receptors. The choice between these two compounds will depend on the specific research question and the desired effect on the histaminergic system. The data and protocols provided in this guide are intended to facilitate the design and interpretation of functional assays for these compounds. Researchers should be mindful that the provided quantitative data comes from various sources and direct comparative studies are needed for a definitive assessment of their relative potencies and efficacies.
References
A Comparative Analysis of UR-AK49 and 2-Pyridylethylamine for Histamine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two histamine receptor agonists, UR-AK49 and 2-pyridylethylamine. The information is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting available experimental data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Executive Summary
This compound is a potent agonist for the human histamine H2 receptor and is also reported to be a human histamine H1 receptor agonist[1]. In contrast, 2-pyridylethylamine is recognized as a selective, albeit partial, agonist for the histamine H1 receptor[2][3]. The primary distinction lies in their receptor selectivity and potency, with this compound demonstrating high potency at the H2 receptor, while 2-pyridylethylamine's activity is characterized at the H1 receptor. A direct comparative study evaluating both compounds under identical experimental conditions is not available in the current literature.
Data Presentation
The following tables summarize the available quantitative data for this compound and 2-pyridylethylamine. It is important to note the gaps in the data, particularly the absence of H1 receptor activity data for this compound and H2 receptor and binding affinity data for 2-pyridylethylamine.
Table 1: Pharmacological Profile of this compound
| Receptor | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Human H2 | GTPase Assay | Sf9 insect cells | EC50 | 23 nM | [1] |
| Human H1 | - | - | Ki/IC50 | Data not available | - |
| Human H1 | Functional Assay | - | EC50 | Data not available | - |
Table 2: Pharmacological Profile of 2-Pyridylethylamine
| Receptor | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Histamine H1 | Inositol Phospholipid Hydrolysis | DDT1MF-2 cells | EC50 | 85 µM | [2] |
| Histamine H1 | Calcium Mobilization | Mouse PO/AH neurons | EC50 | 56 µM | |
| Histamine H1 | Radioligand Binding Assay | - | Ki/IC50 | Data not available | - |
| Histamine H2 | - | - | Ki/IC50 / EC50 | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these or similar compounds are provided below. These protocols serve as a reference for researchers aiming to conduct their own comparative studies.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test Compound: this compound or 2-pyridylethylamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]mepyramine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Histamine H1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate the H1 receptor, leading to an increase in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Test Compound: this compound or 2-pyridylethylamine.
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Histamine H2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to activate the H2 receptor, leading to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells: CHO-K1 or HEK293 cells expressing the human histamine H2 receptor.
-
Assay Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: this compound or 2-pyridylethylamine.
-
cAMP detection kit: E.g., HTRF, ELISA, or LANCE-based kits.
Procedure:
-
Incubate the cells with varying concentrations of the test compound in the assay buffer.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
Materials:
-
Membranes: Membranes from cells expressing the receptor of interest (H1 or H2).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: E.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.
-
Test Compound: this compound or 2-pyridylethylamine.
Procedure:
-
Incubate the cell membranes with the test compound in the assay buffer.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC50 and Emax (maximal effect) for the test compound.
Mandatory Visualization
The following diagrams illustrate the canonical signaling pathways for the histamine H1 and H2 receptors.
References
- 1. This compound | Histamine Receptor | 902154-32-9 | Invivochem [invivochem.com]
- 2. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
UR-AK49: A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the acylguanidine compound UR-AK49 reveals a complex pharmacological profile characterized by potent activity at the histamine H2 receptor (H2R) and notable cross-reactivity with other histamine receptor subtypes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's interactions with various G-protein coupled receptors (GPCRs), supported by available experimental data and methodologies.
This compound, chemically identified as N1-(3-cyclohexylbutanoyl)-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, belongs to a class of compounds known as acylguanidines. These compounds have been primarily investigated for their agonistic activity at the histamine H2 receptor. However, understanding the broader selectivity profile of such compounds is crucial for predicting potential off-target effects and therapeutic applications.
Cross-Reactivity Profile of this compound
Available data indicates that while this compound is a potent histamine H2 receptor agonist, it also exhibits activity at other histamine receptor subtypes. Specifically, studies on the acylguanidine class of compounds have shown that they can act as weak to moderate antagonists or partial agonists at the human histamine H1 and H3 receptors.[1] Furthermore, some compounds within this class have demonstrated potent partial agonism at the histamine H4 receptor.[1]
A detailed quantitative analysis of this compound's binding affinity (Ki) or functional activity (EC50/IC50) across a broad panel of GPCRs, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors, is not extensively available in the public domain. The following table summarizes the known and potential interactions based on studies of the acylguanidine chemical class.
| Receptor Target | Known/Potential Activity of Acylguanidine Class | This compound Specific Data (if available) | Reference |
| Histamine Receptors | |||
| Histamine H1 Receptor (H1R) | Weak to moderate antagonist/partial agonist | Agonist | [1][2] |
| Histamine H2 Receptor (H2R) | Potent agonist | EC50 of 23 nM in a GTPase assay | [2] |
| Histamine H3 Receptor (H3R) | Weak to moderate antagonist/partial agonist | - | |
| Histamine H4 Receptor (H4R) | Potent partial agonist | - | |
| Adrenergic Receptors | No specific data available for this compound | - | |
| Dopaminergic Receptors | No specific data available for this compound | - | |
| Serotonergic Receptors | No specific data available for this compound | - | |
| Muscarinic Receptors | No specific data available for this compound | - |
Signaling Pathways and Experimental Workflows
The primary signaling pathway for the histamine H2 receptor involves the activation of Gs alpha-subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The potential cross-reactivity of this compound with other histamine receptors suggests interactions with other G-protein signaling cascades. For instance, the histamine H1 receptor typically couples to Gq/11, activating the phospholipase C pathway, while the H3 and H4 receptors are coupled to Gi/o, leading to the inhibition of adenylyl cyclase.
Caption: Signaling pathways of histamine receptors potentially modulated by this compound.
To assess the cross-reactivity of compounds like this compound, a systematic experimental workflow is employed. This typically involves initial binding assays followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).
Caption: General experimental workflow for determining GPCR cross-reactivity.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known binding characteristics by the unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of this compound for various GPCRs.
Materials:
-
Cell membranes expressing the target GPCR of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
After drying, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Assay)
Functional assays are essential to characterize the biological effect of a compound at a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. For Gs or Gi-coupled receptors, measuring changes in intracellular cAMP levels is a common method.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at various GPCRs.
Materials:
-
Whole cells expressing the target GPCR.
-
This compound at various concentrations.
-
A known agonist for the target receptor (for antagonist mode).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cells are seeded in 96- or 384-well plates and cultured to the appropriate confluency.
-
Agonist Mode: Cells are incubated with varying concentrations of this compound.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a known agonist (typically at its EC80).
-
The cells are incubated for a specific time at 37°C to allow for receptor stimulation and cAMP production.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.
-
The reagents from the cAMP assay kit are added to the cell lysates.
-
After an incubation period, the signal (e.g., fluorescence or luminescence) is read on a plate reader.
-
Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
Conclusion
This compound is a potent histamine H2 receptor agonist with a known cross-reactivity profile within the histamine receptor family. While comprehensive data on its interaction with other GPCR families remains to be fully elucidated, the established methodologies for radioligand binding and functional assays provide a clear path for a thorough characterization of its selectivity. For researchers and drug developers, a complete understanding of this compound's off-target interactions is paramount for its potential therapeutic development and as a pharmacological tool. Further screening against a broad panel of GPCRs is recommended to fully delineate its selectivity and potential for off-target effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
Contact: [Insert Contact Information]
References
Validating the Dual Agonist Effects of UR-AK49: A Comparative Guide with H1/H2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the effects of UR-AK49, a known dual agonist of histamine H1 and H2 receptors, through the use of selective H1 and H2 receptor antagonists. Given the absence of direct published studies on the antagonistic modulation of this compound, this document outlines a series of proposed experiments based on established pharmacological principles and methodologies. The objective is to offer a robust template for researchers to confirm the compound's dual activity and elucidate its signaling pathways.
Introduction to this compound and Histamine Receptor Signaling
This compound has been identified as an agonist for both the human histamine H1 and H2 receptors.[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and mediate distinct physiological responses. The H1 receptor is primarily coupled to Gq/11, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[3] In contrast, the H2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] A potential for crosstalk between these two pathways has also been suggested.[3]
To validate that this compound elicits its effects through both of these receptors, co-administration with selective antagonists for each receptor subtype is essential. This approach allows for the dissection of the individual contributions of H1 and H2 receptor activation to the overall cellular or physiological response to this compound.
Hypothetical Experimental Data for this compound Validation
The following table summarizes the expected outcomes of a series of in vitro functional assays designed to quantify the effects of this compound in the presence of selective H1 and H2 antagonists. These assays would measure the downstream second messengers associated with H1 and H2 receptor activation.
| Experimental Condition | This compound Concentration | Antagonist (Concentration) | Intracellular Ca2+ Level (Normalized Response) | Intracellular cAMP Level (Normalized Response) |
| Baseline | 0 | None | 1.0 | 1.0 |
| This compound alone | 100 nM | None | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound + H1 Antagonist | 100 nM | Pyrilamine (1 µM) | 1.2 ± 0.2 | 4.1 ± 0.6 |
| This compound + H2 Antagonist | 100 nM | Ranitidine (1 µM) | 3.4 ± 0.3 | 1.3 ± 0.3 |
| This compound + H1 & H2 Antagonists | 100 nM | Pyrilamine (1 µM) + Ranitidine (1 µM) | 1.1 ± 0.1 | 1.2 ± 0.2 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: A human cell line endogenously expressing both H1 and H2 receptors (e.g., HeLa cells) or a recombinant cell line stably co-expressing both human receptors would be used.
-
Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a serum-free medium for 2-4 hours before the experiment.
-
For antagonist experiments, cells are pre-incubated with the H1 antagonist (e.g., Pyrilamine) or H2 antagonist (e.g., Ranitidine) for 30 minutes.
-
This compound is then added to the wells at the desired concentration and incubated for the appropriate time for each assay.
-
Intracellular Calcium (Ca2+) Mobilization Assay (H1 Receptor Activity)
-
Loading with Ca2+ Indicator: Cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Cells are washed with a buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of this compound (with or without antagonists). Fluorescence is then monitored continuously for 2-5 minutes after the addition of the agonist.
-
Data Analysis: The change in fluorescence, indicative of intracellular Ca2+ concentration, is calculated by subtracting the baseline reading. The peak response is normalized to the baseline.
Intracellular cAMP Accumulation Assay (H2 Receptor Activity)
-
Phosphodiesterase Inhibition: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent the degradation of cAMP.
-
Stimulation: Following pre-incubation with antagonists (if applicable), cells are stimulated with this compound for 15-30 minutes at 37°C.
-
Cell Lysis: The stimulation is terminated by lysing the cells with the provided lysis buffer from a commercial cAMP assay kit.
-
Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is normalized to the protein concentration of the cell lysate or to the baseline control.
Visualizations
The following diagrams illustrate the signaling pathways and the experimental workflow.
Caption: Signaling pathways of this compound and points of antagonist intervention.
Caption: Workflow for this compound validation with H1/H2 antagonists.
Conclusion
The validation of this compound's dual agonist activity at H1 and H2 receptors is crucial for understanding its pharmacological profile and potential therapeutic applications. The experimental framework proposed in this guide, utilizing selective H1 and H2 antagonists, provides a clear and objective methodology for confirming its mechanism of action. By quantifying the inhibition of specific downstream signaling events, researchers can definitively characterize the compound's interaction with the histamine receptor system. This approach is fundamental for the continued development and evaluation of novel dual-acting histamine receptor modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. The effects of combined H1 and H2 histamine antagonists on alterations in nasal airflow resistance induced by topical histamine provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-AK49 and Endogenous Histamine: A Comparative Analysis at the Histamine H3 Receptor
A direct comparison of the potency of the synthetic compound UR-AK49 and endogenous histamine at the histamine H3 receptor (H3R) is not currently possible due to a lack of available scientific data on the activity of this compound at this specific receptor subtype. Extensive searches of the scientific literature and chemical databases have revealed that this compound is primarily characterized as a partial agonist at histamine H1 and H2 receptors and as an antagonist of the neuropeptide Y4 receptor. There is no reported data to suggest that this compound has any significant agonist or antagonist activity at the histamine H3 receptor.
This guide will, therefore, focus on presenting the known potency and pharmacology of endogenous histamine at the H3 receptor, alongside the signaling pathways and experimental protocols used to characterize such interactions. This information will be valuable for researchers in drug discovery and development who are interested in the H3 receptor as a therapeutic target.
Potency of Endogenous Histamine at the H3 Receptor
Endogenous histamine is a potent agonist at the H3 receptor. The potency of histamine is typically quantified using two key parameters: the half-maximal effective concentration (EC50) and the inhibitory constant (Ki). The EC50 value represents the concentration of an agonist that produces 50% of the maximal response in a functional assay, while the Ki value reflects the binding affinity of a ligand for a receptor.
A recent study on various isoforms of the human H3 receptor reported a binding affinity (Ki) of 8 nM for histamine at the canonical H3R-445 isoform[1][2]. Another study investigating 5-HT release from porcine enterochromaffin cells found that the H3 receptor selective agonist (R)-alpha-methyl-histamine had an EC50 of 48 nmol/l[3]. While this is not histamine itself, it provides an indication of the potent nature of agonists at this receptor. The potency of histamine and its analogs can vary depending on the specific H3 receptor isoform and the experimental conditions used[4].
| Compound | Parameter | Value | Receptor Isoform | Reference |
| Histamine | Ki | 8 nM | Human H3R-445 | [1] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor by an agonist like histamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors.
Furthermore, the βγ-subunits of the activated G protein can directly modulate the activity of various ion channels, including N-type voltage-gated calcium channels and G protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect of H3 receptor activation is typically inhibitory, leading to a reduction in neurotransmitter release from presynaptic terminals where these receptors are often located.
Below is a diagram illustrating the primary signaling pathway of the histamine H3 receptor.
Caption: Histamine H3 Receptor Signaling Pathway
Experimental Protocols
The potency and functional activity of compounds at the H3 receptor are typically determined using in vitro assays such as radioligand binding assays, GTPγS binding assays, and cAMP accumulation assays.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Objective: To determine the EC50 of an agonist at the H3 receptor.
Materials:
-
Membrane preparations from cells expressing the histamine H3 receptor.
-
[35S]GTPγS (radiolabeled).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA).
-
Test compounds (e.g., histamine).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
Procedure:
-
Incubate the cell membranes with the test compound and GDP in the assay buffer for a defined period at room temperature.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 value.
Below is a diagram illustrating a typical workflow for a GTPγS binding assay.
Caption: GTPγS Binding Assay Workflow
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following H3 receptor activation. Intracellular cAMP levels are measured, often using competitive immunoassays or reporter gene assays.
Objective: To determine the IC50 of an agonist for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the histamine H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (e.g., histamine).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Cell culture reagents.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method as per the kit instructions.
-
Plot the concentration-response curve to determine the IC50 value for the inhibition of cAMP production.
Conclusion
While a direct potency comparison between this compound and endogenous histamine at the H3 receptor is not feasible based on current scientific knowledge, this guide provides a comprehensive overview of the pharmacology of histamine at this important therapeutic target. The provided information on H3 receptor signaling and detailed experimental protocols will serve as a valuable resource for researchers working on the development of novel H3 receptor modulators. Further research is required to determine if this compound has any, as yet uncharacterized, activity at the histamine H3 receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of histamine H3 receptors inhibiting 5-HT release from porcine enterochromaffin cells: further evidence for H3 receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking UR-AK49: A Comparative Analysis Against Novel Histamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the histamine agonist UR-AK49 against two novel histamine receptor agonists: histaprodifen, a selective H1 receptor agonist, and amthamine, a selective H2 receptor agonist. The following sections present a detailed analysis of their receptor binding affinities and functional potencies, supported by established experimental protocols and visualizations of the relevant signaling pathways.
Comparative Analysis of Receptor Binding Affinities and Functional Potencies
This compound is a known agonist for both the human histamine H1 and H2 receptors.[1] To contextualize its performance, this section summarizes its binding affinity (Ki) and functional potency (EC50) alongside the selective agonists histaprodifen and amthamine.
Data Presentation
| Compound | Receptor Target(s) | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Assay Type |
| This compound | H1 & H2 | H1: Data not available H2: Data not available | H1: Data not available H2: 23 | GTPase assay with hH2R-Gsalpha fusion protein |
| Histaprodifen | H1 | > Histamine (specific value not available) | Equipotent to or slightly less potent than histamine | Guinea-pig ileum contraction |
| Ki values for analogues: - Dimethylhistaprodifen: 4.9 - Suprahistaprodifen: 4.3 | [3H]-mepyramine displacement | |||
| Amthamine | H2 | Data not available | 18,900 (rat isolated gastric fundus) 3.8 (cAMP assay in CHO-K1 cells) | Gastric acid secretion cAMP accumulation |
| Histamine (Reference) | H1 & H2 | H1: Data not available | H1: ~69.3 (Calcium flux) H2: ~920 (cAMP assay) | Calcium flux cAMP accumulation |
Signaling Pathways
The histamine H1 and H2 receptors mediate their effects through distinct G-protein-coupled signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This protocol describes the determination of the binding affinity (Ki) of test compounds for the histamine H1 receptor using [3H]-mepyramine as the radioligand.
-
Objective: To determine the Ki value of a test compound for the human H1 receptor.
-
Materials:
-
Membranes from cells expressing the human histamine H1 receptor (e.g., from guinea-pig cerebellum or HEK293 cells).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-mepyramine.
-
Non-specific determinant: Mianserin (10 µM final concentration) or a high concentration of an unlabeled H1 antagonist.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-mepyramine, and either the test compound, binding buffer (for total binding), or the non-specific determinant.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: GTPase Assay for H2 Receptor Potency (EC50)
This protocol measures the agonist-stimulated GTPase activity in membranes from cells expressing the H2 receptor.
-
Objective: To determine the EC50 value of a test compound for the human H2 receptor.
-
Materials:
-
Membranes from Sf9 insect cells expressing hH2R-Gsα fusion protein.[1]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Radioligand: [³⁵S]GTPγS.
-
Non-specific determinant: Unlabeled GTPγS (10 µM final concentration).
-
Test compounds at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Functional Assay: Intracellular Calcium Mobilization for H1 Receptor Potency (EC50)
This protocol measures the increase in intracellular calcium concentration following H1 receptor activation using a fluorescent calcium indicator.[2]
-
Objective: To determine the EC50 value of a test compound for the human H1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.[3]
-
Probenecid (to prevent dye extrusion).
-
Test compounds at various concentrations.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Seed the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM by incubating them with the dye solution.
-
Wash the cells to remove excess dye.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of the test compound to the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: cAMP Accumulation for H2 Receptor Potency (EC50)
This protocol measures the accumulation of cyclic AMP (cAMP) in response to H2 receptor activation.
-
Objective: To determine the EC50 value of a test compound for the human H2 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human H2 receptor.
-
Cell culture medium.
-
Stimulation Buffer.
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF-based).
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Plate the H2 receptor-expressing cells in a suitable microplate.
-
Add varying concentrations of the test compound to the cells.
-
Incubate to allow for cAMP accumulation.
-
Lyse the cells and add the cAMP detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubate to allow for the competitive binding reaction to occur.
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of UR-AK49
Purpose
This document provides a comprehensive, step-by-step procedure for the safe and compliant disposal of UR-AK49, a human histamine H1 and H2 receptor agonist. Adherence to these guidelines is mandatory for all laboratory personnel to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance. This procedure is based on general best practices for chemical waste management in the absence of a specific Safety Data Sheet (SDS) for this compound.
Scope
This SOP applies to all forms of this compound waste, including:
-
Unused or expired pure compound.
-
Contaminated laboratory consumables (e.g., pipette tips, gloves, vials, absorbent pads).
-
Aqueous and solvent solutions containing this compound.
-
Materials used for spill cleanup.
Compound Overview and Hazard Assessment
This compound is a small molecule agonist for the human histamine H1 and H2 receptors. Due to the lack of a specific SDS, this compound must be treated as a potentially hazardous substance. Compounds with a guanidine functional group can be harmful if swallowed or in contact with skin.[1][2] Histamine receptor agonists are biologically active molecules that should be handled with care to avoid unintended physiological effects.
Quantitative Data Summary
The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Compound 11 | [1] |
| CAS Number | 902154-32-9 | [1] |
| Molecular Formula | C₁₆H₂₇N₅O | [3] |
| Molecular Weight | 305.42 g/mol | |
| Biological Activity | Human histamine H1 and H2 receptor agonist | |
| EC₅₀ | 23 nM (in a GTPase assay of hH2R-Gαs fusion protein) |
Experimental Protocols: Waste Handling and Disposal
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations. Chemical waste generators are responsible for the complete and accurate classification of the waste.
Personal Protective Equipment (PPE)
At a minimum, the following PPE must be worn when handling this compound waste:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses or goggles.
-
A fully buttoned laboratory coat.
Waste Segregation and Collection
Proper segregation at the point of generation is a critical first step. Incompatible chemicals must be kept separate to avoid dangerous reactions.
Step 1: Waste Stream Identification
Establish three distinct waste streams for this compound:
-
Solid Waste: Includes contaminated gloves, pipette tips, empty vials, and absorbent materials.
-
Liquid Waste: Encompasses unused or expired solutions of this compound. Segregate aqueous solutions from organic solvent solutions.
-
Sharps Waste: Consists of any contaminated needles or other sharps.
Step 2: Waste Collection
-
Solid and Liquid Waste: Collect in a designated, chemically compatible, and leak-proof hazardous waste container. The container must be kept securely closed except when adding waste.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
Labeling and Storage
Step 1: Container Labeling
All waste containers must be accurately labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all components in the container, including solvents, with their approximate percentages.
-
The date accumulation started.
-
The associated hazards (e.g., "Potentially Toxic," "Biologically Active").
Step 2: Satellite Accumulation Area (SAA)
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.
Arranging for Professional Disposal
Step 1: Contact Environmental Health & Safety (EHS)
Once the waste container is full, or within one year of the accumulation start date for partially filled containers, contact your institution's EHS office to arrange for pickup and disposal.
Step 2: Provide Documentation
Provide EHS with all necessary information regarding the waste, including the chemical name and any other components in the mixture. Do not attempt to dispose of this compound waste through standard trash or down the drain.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Decision Logic for this compound Waste Stream
Caption: Decision tree for segregating this compound waste.
References
Essential Safety and Logistical Information for Handling UR-AK49
Disclaimer: No specific Safety Data Sheet (SDS) for UR-AK49 was found in the available resources. The following guidance is based on general laboratory safety principles for handling novel or under-documented research chemicals. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a human histamine H1 and H2 receptor agonist. Adherence to these guidelines is crucial for ensuring personal safety and proper disposal.
I. Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be performed for any procedure involving this compound to determine the necessary PPE.[1][2][3] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI Z87.1 compliant and provide protection against chemical splashes.[2] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or handling larger quantities, consider double-gloving or using gloves with higher chemical resistance. Always check the manufacturer's glove compatibility data. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended, especially if working with flammable solvents. Ensure the coat is fully buttoned. |
| Respiratory Protection | Respirator | A respirator (e.g., N95, half-mask, or full-face) may be necessary when working with volatile forms of the compound or in poorly ventilated areas. The type of respirator should be selected based on a formal risk assessment. |
| General Attire | Long Pants and Closed-Toe Shoes | This is a minimum requirement for all laboratory work to protect against spills and physical hazards. |
II. Operational Plan: Handling Procedures
-
Preparation:
-
Review all available information on this compound and similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols.
-
Use the smallest quantity of the compound necessary for the experiment.
-
-
Spill Response:
-
In case of a spill, evacuate the immediate area and alert your supervisor and the institution's EHS office.
-
Follow your laboratory's established spill cleanup procedures.
-
III. Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations.
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unused compound, contaminated gloves, absorbent materials) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of the chemical waste through standard laboratory drains or trash.
-
IV. Experimental Workflow and Safety
The following diagram outlines the general workflow for safely handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
V. Experimental Protocols
Detailed experimental protocols for this compound were not available in the searched literature. Researchers should develop their own protocols based on the compound's known properties as a histamine H1 and H2 receptor agonist and general principles of pharmacology and chemistry.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
